molecular formula C9H13BN2O3 B1418337 (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid CAS No. 957034-83-2

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Cat. No.: B1418337
CAS No.: 957034-83-2
M. Wt: 208.02 g/mol
InChI Key: CHMVRIUROYAQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H13BN2O3 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3-hydrazinyl-3-oxopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c11-12-9(13)6-3-7-1-4-8(5-2-7)10(14)15/h1-2,4-5,14-15H,3,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVRIUROYAQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656875
Record name [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-83-2
Record name 4-Boronobenzenepropanoic acid 1-hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957034-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(3-Hydrazinyl-3-oxopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid: A Bifunctional Molecular Scaffold for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid represents a compelling, yet underexplored, bifunctional chemical entity with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and, most importantly, the strategic rationale for its application in modern therapeutic design. By dissecting the unique reactivity of its two key functional moieties—the phenylboronic acid and the terminal hydrazide—we explore its utility as a versatile scaffold for creating targeted therapeutics, bioconjugates, and advanced drug delivery systems. This document details the underlying chemical principles, proposes synthetic strategies, and outlines validated experimental protocols to empower researchers in harnessing the capabilities of this and structurally related molecules.

Introduction: The Strategic Value of Bifunctional Scaffolds

The pursuit of therapeutic agents with high specificity and efficacy is a central goal in drug discovery. Bifunctional molecules, which possess two distinct reactive groups, offer a powerful platform for achieving this. They can serve as molecular bridges, linking a targeting moiety to a therapeutic payload, or engage with biological targets in a cooperative, multi-point fashion.

This compound is a prime exemplar of such a scaffold. It integrates two of modern medicinal chemistry's most versatile functional groups onto a stable phenyl core:

  • The Boronic Acid Moiety: Renowned for its ability to form reversible covalent bonds with diols, the boronic acid group is a key pharmacophore in approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2] Its capacity to interact with sugars, glycoproteins, and specific enzyme active sites makes it invaluable for targeted inhibition and molecular recognition.[2][3]

  • The Hydrazide Moiety: A highly versatile nucleophile, the hydrazide group is a cornerstone of bioconjugation chemistry.[4][5] It reacts selectively with aldehydes and ketones to form hydrazone linkages, a reaction widely employed for attaching drugs to antibodies, labeling biomolecules, and developing drug delivery systems.[5][6][7]

This guide will illuminate the structure and synthetic logic of this molecule and provide the technical foundation for its strategic deployment in research and development.

Molecular Structure and Physicochemical Properties

The formal structure of this compound combines a phenylboronic acid core with a 3-(hydrazinocarbonyl)propyl side chain at the para position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 957034-83-2
Molecular Formula C₉H₁₃BN₂O₃[8]
Molecular Weight 208.02 g/mol Calculated
Appearance White to off-white powderAssumed
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterAssumed

Note: The molecular formula C₉H₁₃BN₂O₂ and weight of ~179.03 g/mol cited in one source appear to be incorrect based on the IUPAC name.[8] The correct formula corresponding to the name is C₉H₁₃BN₂O₃.

Synthetic Strategy and Methodologies

The synthesis of this bifunctional molecule is not widely reported, necessitating a logical, multi-step approach based on established organic chemistry principles. A robust synthetic pathway would logically start from a commercially available, para-substituted phenylboronic acid derivative.

Proposed Synthetic Pathway:

G cluster_0 Pathway Elaboration A 4-Carboxyphenylboronic acid B 4-(3-Carboxypropyl)phenylboronic acid ester A->B  Arbuzov or similar C-C coupling   C 4-(3-(Ethoxycarbonyl)propyl)phenylboronic acid ester B->C  Esterification (e.g., Fischer)   D This compound C->D  Hydrazinolysis  

Caption: Proposed high-level synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis via Ester Hydrazinolysis

This protocol outlines the conversion of a suitable carboxylic acid precursor to the final hydrazide product. The standard and most reliable method involves a two-step process: esterification followed by hydrazinolysis.[9][10][11] Direct conversion from the acid is often inefficient.[10]

Step 1: Esterification of the Carboxylic Acid Precursor

  • Objective: To convert the carboxylic acid group into an ester (e.g., methyl or ethyl ester) to facilitate the subsequent reaction with hydrazine.

  • Procedure:

    • Dissolve the starting carboxylic acid (e.g., 4-(2-carboxyethyl)phenylboronic acid) in an excess of anhydrous methanol or ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride, added dropwise at 0°C).

    • Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

  • Objective: To convert the ester into the final hydrazide product.

  • Procedure:

    • Dissolve the purified ester from Step 1 in a suitable alcohol solvent (e.g., ethanol).

    • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

    • Reflux the mixture for 6-24 hours, monitoring by TLC until the starting ester is consumed.[11]

    • Cool the reaction mixture. The product hydrazide may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Self-Validation and Quality Control:

  • Structural Confirmation: The structure of the final product must be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • FTIR Spectroscopy: To identify key functional groups, particularly the B-O stretch of the boronic acid and the C=O and N-H stretches of the hydrazide.

  • Purity Analysis: Purity should be assessed by HPLC, with a target of >95% for use in biological assays.

Applications in Drug Development and Research

The dual-functionality of this molecule opens up a wide array of strategic applications.

Boronic Acid Moiety: A Targeted Warhead

The boron atom in boronic acids is electron-deficient, making it a mild Lewis acid capable of forming reversible covalent bonds.[3] This unique reactivity is the cornerstone of its therapeutic potential.

Mechanism of Action as a Proteasome Inhibitor:

The most prominent example of a boronic acid drug is Bortezomib, a proteasome inhibitor used to treat multiple myeloma.[1][12][13] The proteasome is a cellular complex that degrades unwanted proteins.[1][13] Cancer cells, particularly myeloma cells, are highly sensitive to proteasome inhibition.

  • Targeting the Active Site: The boron atom in Bortezomib directly attacks the hydroxyl group of a key threonine residue in the catalytic site of the 26S proteasome.[1][13]

  • Reversible Covalent Inhibition: This interaction forms a stable but reversible tetrahedral boronate complex, effectively blocking the proteasome's function.

  • Induction of Apoptosis: The inhibition of protein degradation leads to an accumulation of pro-apoptotic factors and the disruption of critical cell signaling pathways (like NF-κB), ultimately triggering programmed cell death (apoptosis) in cancer cells.[14][15][16]

G cluster_0 Mechanism of Boronic Acid Proteasome Inhibition Molecule (4-(...))phenyl)boronic acid B(OH)₂ Proteasome Proteasome Active Site Threonine-OH Molecule->Proteasome Targets Complex Tetrahedral Boronate Complex Reversible Covalent Bond Proteasome->Complex Forms Apoptosis Inhibition of Protein Degradation Induction of Apoptosis Complex->Apoptosis Leads to

Caption: Simplified workflow of boronic acid-mediated proteasome inhibition.

Hydrazide Moiety: A Versatile Conjugation Handle

The terminal hydrazide group is a powerful tool for bioconjugation, enabling the covalent attachment of the molecule to other biological entities.[4][5]

Hydrazone Ligation Chemistry:

This reaction involves the condensation of a hydrazide with an aldehyde or ketone to form a hydrazone bond (-C=N-NH-C(O)-). This ligation is highly efficient and specific under mild, aqueous conditions (typically pH 4-6), making it ideal for biological applications.[5][7]

Applications in Drug Delivery:

  • Antibody-Drug Conjugates (ADCs): The hydrazide can be used to link the boronic acid-containing molecule (the "payload") to a monoclonal antibody that targets a specific cancer cell antigen. The antibody delivers the cytotoxic payload directly to the tumor site, minimizing systemic toxicity.

  • Targeting Glycoproteins: Many cell surfaces are decorated with carbohydrates (glycans). These can be mildly oxidized with sodium periodate to generate aldehyde groups. The hydrazide moiety can then react with these aldehydes to target the molecule to specific cell types.[7]

  • Polymer-Based Nanoparticles: The molecule can be conjugated to polymers used in nanoparticle drug delivery systems, enhancing drug loading and enabling targeted release.[17]

Experimental Protocol: Hydrazone Ligation to an Aldehyde-Functionalized Protein

  • Objective: To conjugate the hydrazide-containing boronic acid to a protein that has been functionalized with an aldehyde group.

  • Materials:

    • This compound (dissolved in DMSO or DMF).

    • Aldehyde-functionalized protein (e.g., an antibody with oxidized glycans).

    • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Procedure:

    • Dissolve the aldehyde-functionalized protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

    • Remove the excess, unconjugated small molecule using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

    • Characterize the resulting conjugate using SDS-PAGE (to observe the increase in molecular weight) and UV-Vis spectroscopy or Mass Spectrometry to determine the drug-to-antibody ratio (DAR).

Conclusion and Future Directions

This compound is more than a single molecule; it is a strategic platform. The combination of a proven therapeutic warhead (boronic acid) and a versatile conjugation handle (hydrazide) in one scaffold provides researchers with a powerful tool for developing next-generation therapeutics. Future work should focus on synthesizing and testing conjugates of this molecule, exploring its potential not only as a proteasome inhibitor but also in other areas where boronic acids have shown promise, such as β-lactamase inhibition and glucose sensing.[18][19] The logical design, synthesis, and application of such bifunctional molecules will continue to be a fruitful and exciting area of research in the quest for more effective and safer medicines.

References

  • Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC, PubMed Central. Available at: [Link]

  • MDPI. (2019). Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays. Available at: [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]

  • ACS Publications. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters. Available at: [Link]

  • NIH. (n.d.). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. Available at: [Link]

  • ACS Publications. (2017). Boronic Acid-Containing Proteasome Inhibitors: Alert to Potential Pharmaceutical Bioactivation. Chemical Research in Toxicology. Available at: [Link]

  • RSC Publishing. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. Available at: [Link]

  • Wikipedia. (n.d.). Bortezomib. Available at: [Link]

  • NIH. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Available at: [Link]

  • ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • YouTube. (2023). Bortezomib (Velcade) Mechanism of Action - Proteosome Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of medicines containing hydrazide–hydrazone moiety. Available at: [Link]

  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Available at: [Link]

  • NIH. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Available at: [Link]

  • Wikipedia. (n.d.). Proteasome inhibitor. Available at: [Link]

  • ACS Publications. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]

  • RSC Publishing. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Available at: [Link]

  • NIH. (2007). Bortezomib (Velcade™) in the Treatment of Multiple Myeloma. Available at: [Link]

  • ResearchGate. (n.d.). Boronic-acid-containing proteasome inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Taylor & Francis Online. (2006). SYNTHESIS OF SOME PARA-FUNCTIONALIZED PHENYLBORONIC ACID DERIVATIVES. Available at: [Link]

  • Wisdomlib. (2025). Hydrazide: Significance and symbolism. Available at: [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Available at: [Link]

  • Molecular Cancer Therapeutics. (n.d.). Bortezomib: Understanding the Mechanism of Action. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available at: [Link]

  • Boronina. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Available at: [Link]

  • PubMed. (2007). Proteasome inhibitor, bortezomib, for myeloma and lymphoma. Available at: [Link]

  • Interchim. (n.d.). Hydrazide-Biotin. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • ACS Publications. (2023). α-Aminoboronic Acid Moieties in Boro Dipeptides Modulate Proteasome Subunit Selectivity and Provide Access to Compounds with Potent Anticancer and Anti-Inflammatory Activity. Available at: [Link]

  • UCI Department of Chemistry. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Available at: [Link]

Sources

A Technical Guide to the Expanding Horizons of Bifunctional Boronic Acids: From Molecular Recognition to Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bifunctional boronic acids are emerging as a uniquely versatile class of molecules, transcending their traditional role as synthetic intermediates in cross-coupling reactions. Their defining characteristic—the possession of a boronic acid moiety for reversible covalent interactions alongside a second, distinct functional group—unlocks a vast design space for sophisticated applications in medicine, diagnostics, and materials science. The boronic acid's ability to form stable yet reversible cyclic esters with cis-1,2- and -1,3-diols provides a powerful handle for targeting glycans and other biological structures. When paired with functionalities such as fluorophores, therapeutic warheads, polymerizable groups, or catalytic sites, this targeting capability is transformed into a potent tool for innovation. This guide provides an in-depth exploration of the core principles governing bifunctional boronic acids and details their state-of-the-art applications. We will dissect the causality behind their design in advanced systems like Proteolysis Targeting Chimeras (PROTACs), non-enzymatic glucose sensors, and dynamic biomaterials, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundational Chemistry of Boronic Acids: A Tale of Two States

Boronic acids (R-B(OH)₂) are organoboron compounds distinguished by a trivalent boron atom bonded to an organic substituent and two hydroxyl groups. The key to their utility lies in the electronic nature of the boron atom. With only six valence electrons, the boron center is electron-deficient, rendering it a mild Lewis acid.[1] This Lewis acidity governs its interaction with nucleophiles, most notably the hydroxyl groups of diols present in saccharides, glycoproteins, and ribonucleosides.[2]

In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state formed by the addition of a hydroxide ion.[3] It is this tetrahedral boronate species that readily reacts with cis-diols to form a five- or six-membered cyclic ester.[4] This interaction is both specific and, crucially, reversible, with the stability of the boronate ester being highly dependent on pH, diol structure, and the electronic properties of the boronic acid's organic substituent. This dynamic covalent chemistry is the cornerstone of boronic acid applications in biological systems.

Figure 1. Equilibrium of Boronic Acid with Diols.

A bifunctional boronic acid integrates this diol-binding capability with a second functional domain, enabling the creation of molecules with dual, synergistic properties. This second function dictates the molecule's ultimate application, transforming it from a simple building block into a sophisticated tool.[5]

Function 1: Boronic Acid Function 2: Secondary Moiety Resulting Application Primary Mechanism
Diol RecognitionFluorophore / ChromophoreDiagnostic Sensing & ImagingBinding-induced change in photophysical properties (e.g., PET, FRET).[6][7]
Enzyme InhibitionLinker + E3 Ligase LigandTargeted Protein Degradation (PROTACs)Ternary complex formation leading to ubiquitination.[8][9]
Diol RecognitionSolid Support (e.g., Agarose)Affinity ChromatographySelective capture and release of glycosylated biomolecules.[10][11]
Diol RecognitionPolymerizable Group (e.g., Acrylamide)Smart HydrogelsGlucose-responsive cross-linking for insulin delivery.[2][12]
Lewis Acid SiteLewis Base Site (e.g., Amine)Bifunctional CatalysisCooperative activation of substrates in organic synthesis.[13]
Diol RecognitionTherapeutic AgentTargeted Drug DeliveryTargeting sialic acids overexpressed on cancer cells.[3][14]

Applications in Therapeutics and Drug Development

The unique reactivity of boronic acids has been harnessed to create novel therapeutic modalities, most notably with the FDA approval of the proteasome inhibitor Bortezomib for multiple myeloma.[15] Bifunctional designs are now pushing this frontier further.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[9] They consist of two ligands connected by a linker: one binds the POI, and the other recruits an E3 ubiquitin ligase.[9] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[16]

Bifunctional boronic acids can play a critical role in PROTAC design in two ways:

  • As the POI-binding "warhead": The boronic acid can act as a covalent inhibitor for enzymes with key serine or threonine residues in their active sites.

  • As a reversible linker component: The dynamic covalent interaction between a boronic acid and a catechol can be used to assemble PROTACs in situ. This strategy allows for the creation of "SAPTACs" (Self-Assembled Proteolysis Targeting Chimeras), where two halves of the molecule come together via boronate ester formation to create the active degrader.[8]

G cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Recruits POI_Ub Ubiquitinated POI E3->POI_Ub Transfers Ub Ub Ubiquitin Proteasome Proteasome Proteasome->PROTAC Releases Fragments Peptide Fragments Proteasome->Fragments Degrades into POI_Ub->Proteasome Recognized by G cluster_0 Low Glucose: Fluorescence OFF cluster_1 High Glucose: Fluorescence ON Sensor_Off Fluorophore-- Linker --Boronic AcidPET Quenching No_Light_Out No Emission Sensor_Off->No_Light_Out Sensor_On Fluorophore-- Linker --Boronate EsterPET Disrupted Sensor_Off->Sensor_On + Glucose Light_In_Off Excitation Light Light_In_Off->Sensor_Off Sensor_On->Sensor_Off - Glucose Light_Out Fluorescence Emission Sensor_On->Light_Out Glucose Glucose Light_In_On Excitation Light Light_In_On->Sensor_On

Figure 3. Principle of a PET-based Fluorescent Glucose Sensor.
Protocol: General Method for Boronate Affinity Chromatography

This protocol describes a self-validating system for the separation of glycosylated proteins from non-glycosylated proteins using a commercially available boronate affinity column.

Objective: To purify glycoproteins from a mixed protein sample.

Materials:

  • Boronate Affinity Chromatography Column (e.g., Affi-Gel Boronate Gel)

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 0.1 M Sorbitol in 0.1 M Acetate Buffer, pH 5.0

  • Wash Buffer: Binding Buffer

  • Protein Sample (e.g., mixture of Ribonuclease A (non-glycosylated) and Ribonuclease B (glycosylated))

  • Spectrophotometer (280 nm) and fraction collector

Methodology:

  • Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer at a flow rate of 1 mL/min. Monitor the UV absorbance at 280 nm until a stable baseline is achieved.

    • Causality: The alkaline pH (8.5) of the Binding Buffer is crucial for promoting the formation of the tetrahedral boronate anion, which is the active species for binding cis-diols on the glycoproteins. [4]2. Sample Loading: Load the pre-filtered protein sample onto the column at a reduced flow rate (e.g., 0.5 mL/min) to ensure sufficient residence time for binding to occur.

  • Wash Step: Wash the column with 5-10 CV of Binding Buffer to remove any unbound or weakly bound proteins. Continue washing until the A280 returns to baseline. The flow-through fraction contains the non-glycosylated proteins (e.g., Ribonuclease A).

    • Self-Validation: The presence of protein in this fraction, confirmed by A280 reading or subsequent SDS-PAGE analysis, validates the selective binding of the target glycoproteins.

  • Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column. The sorbitol, a competing diol, will displace the bound glycoproteins from the boronate resin. [10]The acidic pH (5.0) shifts the equilibrium back towards the neutral, trigonal boronic acid, further weakening the interaction and facilitating elution. [4]5. Fraction Collection: Collect fractions (e.g., 1 mL) during the elution step and monitor the A280 to identify the protein-containing fractions.

  • Analysis: Analyze the flow-through and elution fractions using SDS-PAGE or other relevant techniques to confirm the successful separation of glycosylated and non-glycosylated proteins.

  • Column Regeneration: Regenerate the column by washing with 5 CV of Binding Buffer, followed by storage in a suitable buffer (e.g., containing 0.02% sodium azide).

Advanced Applications in Bioconjugation and Materials Science

The versatility of bifunctional boronic acids extends to the creation of complex molecular architectures and responsive materials.

Sequential Bioconjugation

Different classes of boronic acids can exhibit orthogonal reactivity in metal-catalyzed cross-coupling reactions. For instance, a molecule can be designed with two different boronic acid groups, such as a 2-nitro-arylboronic acid (NAB) and an (E)-alkenylboronic acid (EAB). [5]The NAB group can be selectively coupled under nickel catalysis, leaving the EAB group untouched. Subsequently, the EAB group can be reacted under copper-catalyzed conditions. This stepwise, orthogonal reactivity allows for the precise, sequential assembly of complex bioconjugates like stapled peptides or protein-protein conjugates. [5]

Stimuli-Responsive Hydrogels

Boronic acid-containing polymers can be cross-linked via the formation of boronate esters with diol-containing polymers like polyvinyl alcohol (PVA). [12]These hydrogels are "smart" materials because the cross-links are dynamic. In the presence of glucose, the glucose molecules will compete for binding to the boronic acid moieties, displacing the PVA cross-links and causing the hydrogel to swell or dissolve. This property is being extensively explored for creating self-regulating insulin delivery systems, where the hydrogel matrix releases encapsulated insulin in response to high glucose levels. [2][17]

Conclusion

Bifunctional boronic acids represent a powerful platform in chemical biology and materials science, predicated on the elegant and reversible chemistry of the boronate ester bond. The ability to pair this specific diol-recognition module with a second functional group provides a rational design strategy for tackling complex challenges. From degrading disease-causing proteins and continuously monitoring metabolites to assembling complex biomolecules and creating smart materials, the applications are both diverse and impactful. As our understanding of their reactivity deepens and synthetic methodologies become more sophisticated, bifunctional boronic acids are poised to become indispensable tools for the next generation of scientists and drug developers.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Zhang, Z., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. National Institutes of Health (NIH). [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Rachamalla, H. K., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]

  • Tripathi, R., et al. (2016). Biological and Medicinal Applications of Boronic Acids. ResearchGate. [Link]

  • Karaca, G., & Anslyn, E. V. (2022). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Hall, D. G. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • Adachi, S., et al. (2013). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. ACS Publications. [Link]

  • Gorgani, N. N., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Diaz, J. A., et al. (2020). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. ACS Publications. [Link]

  • Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • Bull, F., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence. [Link]

  • Liu, X. C. (2006). Boronic acids as ligands for affinity chromatography. PubMed. [Link]

  • Scott, D. E., et al. (2022). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. [Link]

  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

  • Chatterton, N., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

  • Kraskolski, M., et al. (2021). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]

  • Sun, X., et al. (2020). Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies. PMC - NIH. [Link]

  • Wang, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]

  • Ribeiro, J. P., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Organic & Biomolecular Chemistry. [Link]

  • Kraskolski, M., et al. (2021). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]

  • Liu, X. C. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]

  • Bull, S. D., et al. (2012). Boronic acid building blocks: tools for sensing and separation. RSC Publishing. [Link]

  • Kelly, B., et al. (2018). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. National Institutes of Health (NIH). [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

  • Ma, Z., & Li, Y. (2000). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]

  • Kong, Y., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. [Link]

  • Cordes, D. B., et al. (2009). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. National Institutes of Health (NIH). [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]

  • Hurlbert, R. (n.d.). Affi-Gel® Boronate Affinity Gel to Separate Ribonucleotides, Ribonucleosides, Sugars, Catecholamines, and Coenzymes. Bio-Rad. [Link]

  • Centre of Targeted Protein Degradation (University of Dundee) & Boehringer-Ingelheim. (2021). Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. [Link]

  • Malou, F., et al. (2021). Theranostics in Boron Neutron Capture Therapy. MDPI. [Link]

  • Sun, X., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

  • Winblad, B. (2024). Insights into the use of PROTACs in Alzheimer's disease. VJDementia. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

  • Miller, M. K., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. PubMed. [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Biomedical applications of boronic acid polymers. ResearchGate. [Link]

  • van der Vlag, R., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. ACS Publications. [Link]

  • Martin, C., et al. (2021). Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junction. RSC Publishing. [Link]

Sources

Methodological & Application

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers

Topic: Suzuki-Miyaura Coupling of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid: A Detailed Protocol

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound. This reagent is of significant interest in medicinal chemistry and bioconjugation, serving as a valuable linker to introduce a reactive hydrazide moiety onto aryl scaffolds. The protocol addresses the unique challenges presented by the hydrazinyl functional group, which can potentially interact with the palladium catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide a thorough troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.

Reagent Profile: this compound

This specialized boronic acid derivative serves as a bifunctional molecule. The arylboronic acid group is the reactive handle for the palladium-catalyzed Suzuki-Miyaura coupling, enabling the formation of a stable carbon-carbon bond.[1] The terminal hydrazinyl group provides a nucleophilic site for subsequent conjugation reactions, such as the formation of hydrazones with aldehydes or ketones, making it an invaluable tool for linking molecules.[2]

Chemical Structure & Properties:

PropertyValue
Chemical Formula C₉H₁₃BN₂O₃
Molecular Weight ~208.02 g/mol
Appearance Typically an off-white to pale yellow solid
Key Features Contains both a boronic acid for C-C coupling and a hydrazinyl group for conjugation.[2]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent hydrolysis of the boronic acid.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling.[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of C(sp²)-C(sp²) bonds between an organoboron species and an organohalide.[1][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)Ln-X Pd0->OA_Complex Oxidative Addition Base_Activated R¹-Pd(II)Ln-OR' OA_Complex->Base_Activated Base Activation Diaryl_Complex R¹-Pd(II)Ln-R² Base_Activated->Diaryl_Complex Transmetalation Diaryl_Complex->Pd0 Reductive Elimination Product R¹-R² Diaryl_Complex->Product Organohalide R¹-X Organohalide->OA_Complex Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activated Forms Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->Base_Activated

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X, e.g., an aryl bromide), forming a Pd(II) intermediate.[3][5] This is often the rate-determining step of the reaction.[4]

  • Transmetalation: This step requires a base. The base activates the boronic acid (R²-B(OH)₂) by converting it into a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[6][7][8] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. The exact mechanism of transmetalation is complex and still a subject of detailed study.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3]

Critical Parameters for Coupling with this compound

The presence of the hydrazinyl (-NHNH₂) group necessitates careful selection of reaction conditions to avoid side reactions and catalyst inhibition.

  • Palladium Catalyst and Ligand Selection:

    • Rationale: The choice of catalyst and ligand system dictates the reaction's efficiency and scope. For substrates that are not sterically hindered and are electronically neutral, standard catalysts are often sufficient.

    • Recommendation: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for this substrate. It is a pre-formed, active Pd(0) catalyst that works well for a variety of aryl bromides and iodides.[9] Alternatively, a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) can be used. For more challenging coupling partners (e.g., aryl chlorides or sterically hindered substrates), more electron-rich and bulky phosphine ligands, such as the Buchwald dialkylbiarylphosphine ligands, may be required to enhance the rate of oxidative addition.[5]

  • Base Selection:

    • Rationale: The base is crucial for activating the boronic acid for transmetalation.[6][7] However, a strongly nucleophilic or overly harsh base could potentially react with the hydrazide moiety or promote undesired side reactions.

    • Recommendation: An inorganic carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended.[5] These bases are strong enough to facilitate boronate formation but are generally compatible with a wide range of functional groups. Potassium phosphate (K₃PO₄) is another excellent option, often used in more challenging couplings.[5] We recommend starting with K₂CO₃ due to its moderate basicity and good solubility in aqueous/organic solvent mixtures.

  • Solvent System:

    • Rationale: The solvent must dissolve all reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).

    • Recommendation: A mixture of an ethereal solvent and water is standard. A 3:1 or 4:1 mixture of 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water is highly effective. The water is essential for dissolving the base and facilitating the formation of the active boronate species.

Detailed Experimental Protocol

This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide.

Experimental Workflow

Workflow A 1. Reagent Preparation (Weigh all solids) B 2. Reaction Assembly (Add solids to flask) A->B C 3. Solvent Addition (Add dioxane and water) B->C D 4. Degassing (Bubble N₂ or Ar through mixture) C->D E 5. Heating & Monitoring (Heat to 80-90 °C, monitor by TLC/LC-MS) D->E F 6. Reaction Quench (Cool to RT, add water) E->F G 7. Extraction (Extract with EtOAc or DCM) F->G H 8. Purification (Dry, concentrate, and purify by column chromatography) G->H I 9. Analysis (Characterize by NMR, MS) H->I

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0-1.2 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous/Degassed)

  • Deionized Water (Degassed)

  • Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas (N₂ or Ar) supply

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, potassium carbonate, and Pd(PPh₃)₄.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water (e.g., for a 1 mmol scale reaction, use 8 mL of dioxane and 2 mL of water).

  • Degassing: It is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[10] Bubble the inert gas through the reaction mixture for 10-15 minutes.

  • Reaction: Attach a condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting starting material indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Poor solubility of reagents.1. Ensure thorough degassing of solvents and the reaction mixture. Use fresh catalyst. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Try a different solvent system (e.g., DME/water, Toluene/water) or increase the reaction temperature slightly.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen at the start of the reaction.Ensure the system is properly degassed.[10] If using a Pd(II) precatalyst, ensure conditions are sufficient to reduce it to Pd(0) in situ.
Protodeboronation The boronic acid group is replaced by hydrogen. This can be caused by excessive heat, prolonged reaction times, or a strongly basic aqueous environment.Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures. Consider using a milder base if this is a persistent issue.
Complex Mixture of Products Potential side reactions involving the hydrazinyl group.Ensure a non-nucleophilic base (like K₂CO₃) is used. Protect the hydrazinyl group as a Boc-hydrazide if incompatibility is suspected, although this adds extra synthetic steps.

References

  • Smolecule. (2023, August 16). This compound.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Cano, R., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Barder, T. E., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

Sources

Application Notes and Protocols: (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid as a Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Functionality Linker for Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release at the tumor site.[2] This application note details the use of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid, a novel linker that offers a unique combination of functionalities for advanced ADC design.

This bifunctional linker possesses both a hydrazinyl group for covalent attachment to payloads and a boronic acid moiety.[3] The hydrazinyl group can react with carbonyl compounds to form hydrazones, a well-established linkage in ADC technology known for its pH-sensitive cleavage in the acidic environment of endosomes and lysosomes.[] Simultaneously, the boronic acid group can reversibly interact with diols present on the antibody surface or be exploited for other conjugation strategies, offering potential for site-specific attachment and innovative release mechanisms.[3]

Chemical Properties and Synthesis Overview

This compound is a derivative of phenylboronic acid containing a hydrazinyl moiety.[3]

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₉H₁₃BN₂O₃[3]
Molecular Weight ~208.02 g/mol Calculated

Several synthetic routes for phenylboronic acids and their derivatives have been reported, often involving the reaction of a Grignard reagent with a borate ester followed by hydrolysis.[5][6] Specific methods for synthesizing this compound include reacting phenylboronic acid with hydrazine derivatives under acidic conditions or using hydrazine hydrate on a ketone precursor followed by boron complexation.[3]

Mechanism of Action in ADC Linkage

The utility of this compound as an ADC linker stems from its two reactive functional groups, enabling a two-step conjugation process.

1. Payload Attachment via Hydrazone Bond Formation: The hydrazinyl group of the linker reacts with a carbonyl group (aldehyde or ketone) on the cytotoxic payload to form a pH-sensitive hydrazone bond.[7] This bond is relatively stable at the physiological pH of blood (~7.4) but is readily hydrolyzed in the acidic environment of tumor cell endosomes and lysosomes (pH 4.5-6.5), ensuring targeted release of the drug.[]

2. Antibody Conjugation: The boronic acid moiety offers several possibilities for antibody conjugation:

  • Reversible Diol Binding: Boronic acids can form reversible covalent bonds with cis-diols, which can be found on glycosylated regions of antibodies. This interaction can be exploited for a targeted, albeit reversible, attachment strategy.

  • Stable Bond Formation: More commonly, the boronic acid can be activated or used in conjunction with other reactive groups to form stable, covalent linkages to the antibody. This can involve reactions with amine groups on lysine residues or thiol groups on cysteine residues.[3]

ADC_Mechanism cluster_Circulation Systemic Circulation (pH ~7.4) cluster_Tumor Tumor Microenvironment cluster_Cell Intracellular (pH 4.5-6.5) ADC_Stable Stable ADC (Linker Intact) ADC_Targeting Antibody binds to Tumor Antigen ADC_Stable->ADC_Targeting Targeting Internalization Internalization into Endosome/Lysosome ADC_Targeting->Internalization Receptor-mediated endocytosis Payload_Release Acid-Catalyzed Hydrazone Cleavage Internalization->Payload_Release Lower pH Drug_Action Payload exerts Cytotoxic Effect Payload_Release->Drug_Action Drug Release

Protocols for ADC Synthesis and Characterization

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound as the linker. Optimization will be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Protocol 1: Preparation of Linker-Payload Conjugate

Objective: To conjugate the this compound linker to a carbonyl-containing cytotoxic payload.

Materials:

  • This compound

  • Carbonyl-containing cytotoxic payload (e.g., a derivative of doxorubicin, auristatin)

  • Anhydrous dimethylformamide (DMF) or other suitable organic solvent

  • Glacial acetic acid (catalyst)

  • Reaction vessel

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Dissolve the carbonyl-containing payload in anhydrous DMF.

  • Add a 1.1 to 1.5 molar excess of this compound to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by HPLC.

  • Upon completion, purify the linker-payload conjugate by preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody Conjugation

Objective: To conjugate the linker-payload construct to the monoclonal antibody. This protocol describes a common method involving the modification of lysine residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Linker-payload conjugate from Protocol 1

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Activate the boronic acid of the linker-payload conjugate by reacting it with NHS and EDC in anhydrous DMF to form an NHS ester.

  • Exchange the buffer of the monoclonal antibody to a conjugation buffer (e.g., PBS, pH 8.0-8.5) using a desalting column.

  • Slowly add the activated linker-payload conjugate (dissolved in a small amount of DMF) to the antibody solution with gentle stirring. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized.

  • Incubate the reaction mixture at 4°C for 2-4 hours, or at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

  • Purify the resulting ADC from unconjugated linker-payload and other reagents using SEC.

  • Concentrate the purified ADC and store it under appropriate conditions.

ADC_Synthesis_Workflow cluster_Step1 Step 1: Linker-Payload Synthesis cluster_Step2 Step 2: Antibody Conjugation cluster_Step3 Step 3: Purification & Characterization Linker Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Hydrazone Formation Payload Payload (with Carbonyl Group) Payload->Linker_Payload Activated_LP Activated Linker-Payload (e.g., NHS ester) Linker_Payload->Activated_LP Activation of Boronic Acid Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation Activated_LP->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Protocol 3: ADC Characterization

Objective: To determine the key quality attributes of the purified ADC, including drug-to-antibody ratio (DAR), purity, and in vitro potency.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR. The number and distribution of conjugated drugs affect the hydrophobicity of the ADC, allowing for the separation of species with different DARs.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • The resulting chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC) is used to assess the purity and determine the extent of aggregation.

  • Procedure:

    • Inject the ADC onto an SEC column.

    • Elute with a suitable mobile phase.

    • The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates.

    • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

3. In Vitro Cytotoxicity Assay:

  • Method: A cell-based assay is performed to evaluate the potency of the ADC against a target antigen-expressing cancer cell line.

  • Procedure:

    • Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to determine the potency of the ADC.

Expected Results and Troubleshooting

Table 2: Typical ADC Characteristics

ParameterExpected ResultPotential Issues & Troubleshooting
Average DAR 2 - 4Low DAR: Inefficient conjugation. Increase the molar ratio of linker-payload to antibody, optimize pH, or extend reaction time. High DAR: May lead to aggregation and poor pharmacokinetics.[] Decrease the molar ratio of linker-payload.
Purity (Monomer %) > 95%High Aggregate %: Hydrophobic interactions between payloads.[] Optimize conjugation conditions (e.g., lower DAR), use a more hydrophilic linker variant, or refine the purification process.
In Vitro Potency (IC50) Significantly lower than unconjugated antibody; comparable to or slightly higher than free payload.Low Potency: Inefficient payload release or loss of antibody binding affinity. Confirm hydrazone bond lability at acidic pH. Assess antigen binding by ELISA or flow cytometry.

Advantages and Considerations

The use of this compound as an ADC linker offers several advantages:

  • Dual Functionality: The presence of two distinct reactive groups allows for a modular and flexible approach to ADC synthesis.

  • pH-Sensitive Payload Release: The hydrazone linkage provides a well-established mechanism for targeted drug release in the acidic tumor microenvironment.[]

  • Potential for Site-Specific Conjugation: The boronic acid moiety opens up possibilities for more controlled and site-specific antibody conjugation, potentially leading to more homogeneous ADCs with improved therapeutic properties.[9]

Considerations:

  • Hydrazone Stability: While generally stable at neutral pH, the stability of the hydrazone bond can be influenced by the specific carbonyl compound on the payload and the local microenvironment.[10] Stability in plasma should be carefully evaluated.[11]

  • Boronic Acid Reactivity: The reactivity of the boronic acid can be influenced by pH and the presence of competing diols. Conjugation conditions must be carefully optimized.

  • Hydrophobicity: The addition of the linker and a hydrophobic payload can increase the overall hydrophobicity of the ADC, potentially leading to aggregation.[] The use of hydrophilic linkers or modifications may be necessary.

Conclusion

This compound is a promising bifunctional linker for the development of next-generation ADCs. Its ability to form a pH-sensitive hydrazone bond with the payload and its potential for versatile antibody conjugation strategies make it a valuable tool for researchers in the field of targeted drug delivery. The protocols and considerations outlined in this application note provide a foundation for the successful implementation of this linker in ADC research and development.

References

  • McCombs, J. R., & Owen, S. C. (2015).
  • Gregory, G. P., et al. (2021). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 50(3), 1684-1701.
  • Di-Marco, A., et al. (2020). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.
  • AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Gao, Y., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 12(1), 14-31.
  • NJ Bio, Inc. Linkers for ADCs. Retrieved from [Link]

  • Zhang, Z., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of chemical research, 52(10), 2869–2880.
  • Gregory, G. P., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates.
  • McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS journal, 17(2), 339–351.
  • Bane, S. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. Journal of the American Chemical Society, 141(19), 7727–7731.
  • Piras, M., et al. (2020). The B & B approach: Ball-milling conjugation of dextran with phenylboronic acid (PBA)-functionalized BODIPY. Beilstein Journal of Organic Chemistry, 16, 2226–2233.
  • ResearchGate. Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the.... Retrieved from [Link]

  • Gregory, G. P., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates.
  • Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(48), 12945–12964.
  • Henriques, V. G., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3323–3345.
  • Gillingham, D., & Waske, P. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie (International ed. in English), 49(43), 7858–7871.
  • ResearchGate. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies. Retrieved from [Link]

  • Bane, S. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 141(19), 7727–7731.
  • ResearchGate. Investigation of the stability of aromatic hydrazones in plasma and related biological material. Retrieved from [Link]

  • MDPI. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Retrieved from [Link]

  • ResearchGate. Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]

  • Panowski, S., et al. (2014).
  • ResearchGate. Antibody immobilization via boronic acids on zwitterionic polymer.... Retrieved from [Link]

  • ResearchGate. Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. Retrieved from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7719–7722.
  • ResearchGate. Structures of novel linker-payload attachments. (A) Structures of.... Retrieved from [Link]

  • Bane, S. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 141(19), 7727–7731.
  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • ResearchGate. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Retrieved from [Link]

  • Lo, S.-L., & Raines, R. T. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Angewandte Chemie (International ed. in English), 55(31), 8847–8850.
  • Piras, M., et al. (2020). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 18(38), 7543–7551.
  • Kolodych, S., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Jones, M. W., & Kersey, F. R. (2009). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society, 131(43), 15587–15589.
  • Google Patents. Process for producing phenylboronic acids and triphenylboroxines.
  • Kim, H. G., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells.
  • ResearchGate. New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. Retrieved from [Link]

Sources

protocol for labeling glycoproteins with (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Site-Specific Labeling of Glycoproteins with a Boronic Acid Functional Handle

Introduction: Bridging Glycobiology and Functional Proteomics

The study of glycoproteins, proteins post-translationally modified with oligosaccharide chains (glycans), is fundamental to understanding a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] The ability to specifically label these glycoproteins is a cornerstone of modern proteomics, enabling researchers to track, immobilize, and functionally probe these complex biomolecules. While various labeling methods exist, including lectin affinity and metabolic engineering, direct chemical conjugation offers a robust and versatile approach for introducing specific functionalities.[2][3][4]

This application note provides a detailed protocol for the covalent labeling of glycoproteins using a unique hetero-bifunctional reagent, (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid . This strategy transforms the glycan moieties of a protein into platforms for boronic acid-mediated interactions. The protocol is built on a well-established two-stage chemical process:

  • Mild Glycan Oxidation: The cis-diol groups present in glycan residues, particularly on terminal sialic acids, are gently oxidized using sodium meta-periodate to generate reactive aldehyde functionalities.[5][6][7] This step is critical for creating a unique chemical target on the glycoprotein that is typically absent elsewhere on the protein backbone, ensuring site-specificity.

  • Hydrazone Ligation: The hydrazide moiety of the labeling reagent covalently reacts with the newly formed aldehydes to form a stable hydrazone bond.[8][9] This reaction, significantly accelerated by an aniline catalyst at neutral pH, ensures high efficiency and preserves the structural integrity of the protein.[5]

Upon completion, the glycoprotein is functionalized with accessible phenylboronic acid groups, which can engage in reversible covalent interactions with cis-diol-containing molecules.[1][10][11] This opens a vast landscape of applications, including targeted immobilization, biosensor development, and the assembly of complex biomolecular architectures.

Reaction Mechanism

The overall labeling strategy proceeds in two distinct chemical steps. First, the vicinal diols of a terminal glycan residue are oxidized to create aldehydes. Second, the hydrazide group of the boronic acid reagent forms a stable hydrazone linkage with the aldehyde-modified glycoprotein.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Ligation Glycoprotein Glycoprotein with cis-diol Oxidized_GP Aldehyde-Modified Glycoprotein Glycoprotein->Oxidized_GP NaIO₄ (mild oxidation) Labeled_GP Boronic Acid-Labeled Glycoprotein Oxidized_GP->Labeled_GP Aniline Catalyst pH 7.0 Reagent This compound Reagent->Labeled_GP Hydrazone Formation

Caption: Chemical pathway for glycoprotein labeling.

Materials and Reagents

Equipment
  • UV-Vis Spectrophotometer

  • pH meter

  • Stir plate and stir bars

  • Dialysis tubing (e.g., 10 kDa MWCO) or desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Gel filtration/size-exclusion chromatography (SEC) system (for purification)

  • Standard laboratory glassware and plasticware

  • -20°C and 4°C storage

Reagents and Buffers
  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Aniline (distill before use for best results)

  • Glycerol or Ethylene Glycol (for quenching)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate Buffered Saline (PBS) (1X, pH 7.4)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water (ddH₂O)

Experimental Protocols

This protocol is divided into three main parts: oxidation of the glycoprotein, covalent labeling, and purification of the final conjugate.

Part A: Mild Oxidation of Glycoprotein

This step selectively generates aldehyde groups on the carbohydrate chains of the glycoprotein. The reaction is performed at a slightly acidic pH to ensure the stability of the periodate and control the reaction.[7]

  • Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL. Keep the solution on ice.

  • Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in ice-cold 0.1 M Sodium Acetate Buffer (pH 5.5).

  • Initiate Oxidation: Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM (a 10 to 20-fold molar excess over the glycoprotein).

  • Incubation: Incubate the reaction mixture for 30 minutes in the dark (wrap the tube in foil) at 4°C with gentle stirring. Causality Note: Performing the reaction on ice and in the dark minimizes non-specific oxidation of amino acid residues like methionine, tryptophan, and cysteine.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 100 mM. Incubate for 10-15 minutes at 4°C. The glycerol will consume any excess periodate.

  • Removal of Reagents: Immediately remove the excess periodate and byproducts. This is a critical step.

    • Recommended: Use a desalting column equilibrated with 1X PBS (pH 7.4).

    • Alternative: Dialyze the sample extensively against 1X PBS (pH 7.4) at 4°C (3 buffer changes over 6-8 hours). The buffer is changed to PBS to prepare for the next step which runs optimally at a neutral pH.

Part B: Labeling with Boronic Acid Reagent

This step involves the aniline-catalyzed formation of a stable hydrazone bond between the oxidized glycoprotein and the hydrazide linker. Aniline catalysis dramatically increases the reaction rate at neutral pH, which is crucial for maintaining protein stability and achieving high labeling efficiency.[5][6]

  • Prepare Labeling Reagent Stock: Dissolve this compound in anhydrous DMSO to create a 50 mM stock solution.

  • Prepare Aniline Catalyst: Prepare a 100 mM aniline stock solution in 1X PBS (pH 7.4).

  • Set up Labeling Reaction: To the solution of oxidized glycoprotein from Part A, add the boronic acid reagent stock to achieve a final concentration of 2-5 mM (a 50 to 100-fold molar excess).

  • Add Catalyst: Add the aniline stock solution to a final concentration of 10 mM.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

    • Expert Insight: While longer incubation times may increase labeling, they also increase the risk of protein degradation or aggregation. Monitor the reaction if possible. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.

Part C: Purification of Labeled Glycoprotein

Purification is essential to remove unreacted boronic acid reagent and aniline, which could interfere with downstream applications.

  • Primary Purification (Dialysis/Desalting): Remove the bulk of the unreacted small molecules by either extensive dialysis against 1X PBS (pH 7.4) at 4°C or by passing the solution through a desalting column.

  • Secondary Purification (Size-Exclusion Chromatography): For the highest purity, perform size-exclusion chromatography (SEC).

    • Equilibrate the SEC column (e.g., Superdex 200 or similar) with 1X PBS (pH 7.4).

    • Load the sample and collect fractions corresponding to the high molecular weight glycoprotein peak, which will be well-separated from the low molecular weight contaminants.

    • Monitor the elution profile at 280 nm (for protein) and ~260 nm (where the phenylboronic acid has some absorbance) to confirm separation.

Validation and Characterization

Confirming the success of the labeling reaction is a self-validating step that ensures the reliability of your results.

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to analyze the mass of the labeled glycoprotein. A successful reaction will result in a mass increase corresponding to the molecular weight of the attached label (approx. 207 Da for each label added).

  • SDS-PAGE Analysis: Run samples of the unlabeled, oxidized, and final labeled glycoprotein on an SDS-PAGE gel. While a significant band shift is unlikely, this will confirm the integrity of the protein and rule out significant aggregation or degradation.

  • Functional Boronic Acid Assay: To confirm the functionality of the attached boronic acid, perform a capture assay.

    • Pack a small column with diol-containing beads (e.g., Sepharose).

    • Equilibrate with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Note: Boronic acid-diol interactions are stronger at slightly basic pH.

    • Load the labeled glycoprotein. Wash with several column volumes of binding buffer.

    • Elute the bound glycoprotein with a low pH buffer (e.g., 50 mM Sodium Acetate, pH 5.0) or a buffer containing a competing sugar like 200 mM sorbitol.

    • Analyze the flow-through, wash, and elution fractions by SDS-PAGE to confirm specific binding and release.

Quantitative Protocol Summary

ParameterRecommended ValueRationale
Oxidation
Glycoprotein Conc.2-5 mg/mLBalances reaction efficiency with protein solubility.
Periodate Conc.1-2 mMSufficient for oxidizing accessible glycans without excessive protein damage.
Reaction pH5.5Optimal for periodate stability and selective oxidation.[7]
Reaction Time/Temp30 min / 4°CMinimizes side reactions with sensitive amino acids.
Labeling
Boronic Acid Reagent2-5 mM (50-100x molar excess)Drives the reaction equilibrium towards product formation.
Aniline Catalyst10 mMDramatically accelerates hydrazone formation at neutral pH.[5]
Reaction pH7.4Maintains protein stability and is optimal for aniline catalysis.
Reaction Time/Temp2-4 hours / Room TempEfficient ligation without prolonged exposure to reagents.

Overall Experimental Workflow

G A 1. Prepare Glycoprotein (2-5 mg/mL in Acetate Buffer pH 5.5) B 2. Add NaIO₄ (1-2 mM) Incubate 30 min @ 4°C (dark) A->B C 3. Quench with Glycerol B->C D 4. Purify Oxidized Glycoprotein (Desalting Column into PBS pH 7.4) C->D E 5. Add Boronic Acid Reagent (2-5 mM) & Aniline Catalyst (10 mM) D->E F 6. Incubate 2-4 hours @ RT E->F G 7. Purify Labeled Glycoprotein (Dialysis or SEC in PBS pH 7.4) F->G H 8. Characterize (MS, SDS-PAGE, Functional Assay) G->H

Caption: Step-by-step workflow for glycoprotein labeling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Inefficient oxidation.Ensure periodate solution is freshly made. Confirm pH of the acetate buffer is 5.5.
Degradation of hydrazide reagent.Use anhydrous DMSO for stock solution; store desiccated at -20°C.
Aniline catalyst was omitted or inactive.Ensure aniline was added. Use freshly distilled aniline for best results.
Protein Precipitation Protein instability at reaction pH.Confirm final pH of all buffers. Reduce incubation times or temperatures.
High concentration of organic solvent (DMSO).Ensure the final DMSO concentration does not exceed 5-10% (v/v).
Aggregation due to labeling.Add a non-ionic detergent (e.g., 0.01% Tween-20) or optimize protein concentration.
Poor Recovery After Purification Non-specific binding to columns.Pre-treat SEC or desalting columns with a BSA solution to block non-specific sites.
Protein instability.Perform all purification steps at 4°C.

References

  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). National Institutes of Health. [Link]

  • Glycan labeling strategies and their use in identification and quantification. (2011). National Institutes of Health. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. [Link]

  • (PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). ResearchGate. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2018). Accounts of Chemical Research. [Link]

  • Boronic acids for fluorescence imaging of carbohydrates. (2015). Chemical Communications. [Link]

  • Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. (2011). Analytical Chemistry. [Link]

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. (2015). PubMed. [Link]

  • High efficiency labeling of glycoproteins on living cells. (2007). National Institutes of Health. [Link]

  • Protein-Centric N-Glycoproteomics Analysis of Membrane and Plasma Membrane Proteins. (2020). Journal of Proteome Research. [Link]

  • Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. (2006). PubMed. [Link]

  • High-efficiency labeling of sialylated glycoproteins on living cells. (2007). Nature Protocols. [Link]

  • A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). (2012). National Institutes of Health. [Link]

  • Glycan Labeling. (n.d.). Creative Biolabs. [Link]

Sources

Application Notes and Protocols: (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid in cancer research. This document outlines the core principles of its action, offers detailed protocols for its use in targeted drug delivery and cellular imaging, and provides insights into the design of future cancer therapeutics.

Introduction: A Molecule of Dual Functionality

This compound is a bifunctional molecule poised for significant impact in oncology. Its unique structure combines two key chemical moieties: a phenylboronic acid (PBA) group and a terminal hydrazinyl group, connected by a propionyl spacer. This architecture allows for a synergistic approach to cancer therapy and diagnostics.

The phenylboronic acid moiety is the cancer-targeting component. It is known to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in the carbohydrate-rich glycocalyx of mammalian cells.[1] Notably, many cancer cells exhibit aberrant glycosylation, leading to an overexpression of sialic acids on their surface.[2][3] Phenylboronic acid derivatives show a preferential binding to these sialic acids, enabling selective targeting of cancer cells over healthy ones.[4][5] This interaction is often pH-dependent, with enhanced binding in the slightly acidic tumor microenvironment, offering an additional layer of specificity.[5][6]

The hydrazinyl group serves as a versatile chemical handle. Hydrazides and their derivatives are well-established in medicinal chemistry for their ability to form stable hydrazone linkages with aldehydes and ketones.[7] This functionality is ideal for conjugating a wide array of molecules, including cytotoxic drugs, fluorescent probes, or photosensitizers, to the boronic acid targeting scaffold.[7][8] Furthermore, some hydrazinyl-containing compounds have demonstrated intrinsic anticancer activities.[9][10]

This guide will explore the practical applications of this compound, from its synthesis and conjugation to its use in sophisticated cancer cell targeting and imaging protocols.

PART 1: Core Applications in Cancer Research

The unique structure of this compound lends itself to two primary applications in cancer research: as a linker for targeted drug delivery and as a scaffold for cancer cell imaging.

Targeted Drug Delivery

The primary application of this compound is as a targeting ligand and linker for the delivery of therapeutic agents directly to cancer cells. The phenylboronic acid group acts as a "homing device" for sialic acid-rich cancer cells, while the hydrazinyl group provides a convenient point of attachment for anticancer drugs.[7][11] This strategy can enhance the therapeutic efficacy of a drug while minimizing systemic toxicity.[4][12]

Mechanism of Action for Targeted Delivery:

  • Conjugation: An anticancer drug with a suitable carbonyl group (aldehyde or ketone) is conjugated to the hydrazinyl moiety of this compound via a hydrazone bond.

  • Systemic Circulation and Targeting: The resulting conjugate circulates in the bloodstream. The phenylboronic acid component selectively binds to overexpressed sialic acids on the surface of cancer cells.[11][13]

  • Internalization: Upon binding, the conjugate can be internalized by the cancer cell through endocytosis.

  • Drug Release: The acidic environment of endosomes and lysosomes can facilitate the hydrolysis of the hydrazone bond, releasing the active drug inside the cancer cell. Additionally, the high concentration of reactive oxygen species (ROS) within some tumors can oxidize the boronic acid, potentially leading to drug release.[13]

Workflow for Drug Conjugate Synthesis and Delivery

G cluster_synthesis Synthesis Phase cluster_delivery Delivery & Action Phase A Anticancer Drug (with Carbonyl Group) C Drug-Linker Conjugate (via Hydrazone Bond) A->C B This compound B->C D Systemic Circulation C->D Administration E Targeting Sialic Acid on Cancer Cell D->E F Cellular Internalization E->F G Drug Release (pH or ROS mediated) F->G H Therapeutic Effect G->H

Caption: Workflow for targeted drug delivery using the bifunctional linker.

Cancer Cell Imaging

By conjugating a fluorescent probe to the hydrazinyl group, this compound can be transformed into a powerful tool for the selective imaging of cancer cells.[11] This is particularly useful for identifying cancer cells based on their surface glycan profile and for tracking the delivery of targeted therapies.

Principle of Sialic Acid-Targeted Fluorescent Imaging:

Fluorescent probes containing an aldehyde or ketone can be readily attached to the hydrazinyl group. The resulting fluorescent conjugate can then be used to label cancer cells that overexpress sialic acid. This allows for visualization of cancer cells in vitro or potentially in vivo.[2]

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a drug conjugate and for fluorescently labeling cancer cells.

Protocol 2.1: Synthesis of a Doxorubicin Conjugate

This protocol describes the conjugation of the widely used chemotherapeutic agent Doxorubicin (which contains a ketone group) to this compound.

Materials:

  • This compound

  • Doxorubicin hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing (MWCO 1 kDa)

  • Standard laboratory glassware and magnetic stirrer[14]

Procedure:

  • Prepare Doxorubicin: Dissolve Doxorubicin hydrochloride in anhydrous DMF. Add a slight molar excess of Triethylamine (TEA) to neutralize the hydrochloride and stir for 30 minutes at room temperature.

  • Prepare Boronic Acid Linker: In a separate flask, dissolve this compound in anhydrous DMF.

  • Conjugation Reaction: Add the Doxorubicin solution to the boronic acid linker solution. A 1.2:1 molar ratio of the boronic acid linker to Doxorubicin is recommended to ensure complete reaction.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture to promote hydrazone formation.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours, protected from light.[14]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate several times with diethyl ether to remove unreacted starting materials.

    • For further purification, the product can be dissolved in a minimal amount of DMF and purified by dialysis against deionized water for 48 hours to remove any remaining impurities.

  • Characterization: Lyophilize the purified product to obtain a solid. Characterize the final conjugate using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy to confirm the formation of the hydrazone bond and the integrity of the boronic acid and Doxorubicin moieties.

Protocol 2.2: Fluorescent Labeling of Cancer Cells

This protocol details the use of a fluorescein-conjugated this compound to label cancer cells with high sialic acid expression (e.g., MCF-7 breast cancer cells).

Materials:

  • Fluorescein isothiocyanate (FITC)-cadaverine (or another fluorescent probe with a terminal aldehyde or ketone)

  • This compound

  • MCF-7 cells (or other high sialic acid-expressing cancer cell line)

  • Normal, non-cancerous cell line for comparison (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

Part A: Synthesis of the Fluorescent Probe Conjugate

  • Synthesize the fluorescent conjugate by reacting an aldehyde- or ketone-containing fluorescent probe with this compound using a similar procedure as described in Protocol 2.1. Purify the product thoroughly.

Part B: Cell Culture and Labeling

  • Cell Seeding: Seed MCF-7 and MCF-10A cells on glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Preparation of Labeling Solution: Prepare a working solution of the fluorescent probe conjugate in serum-free cell culture medium. The optimal concentration should be determined empirically but can start in the range of 10-50 µM.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the labeling solution for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove any unbound probe.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Counterstaining: Wash the cells twice with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.

  • Mounting and Imaging: Wash the cells again with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Expected Results:

  • MCF-7 cells, which have high sialic acid expression, should show significantly brighter fluorescence on the cell membrane compared to the non-cancerous MCF-10A cells. This demonstrates the selective binding of the phenylboronic acid-conjugated probe to cancer cells.

Workflow for Fluorescent Labeling and Imaging

G cluster_prep Preparation cluster_labeling Labeling & Staining cluster_analysis Analysis A Seed Cancer & Control Cells on Coverslips C Wash Cells with PBS A->C B Synthesize & Prepare Fluorescent Probe Conjugate D Incubate with Probe Conjugate B->D C->D E Wash to Remove Unbound Probe D->E F Fix Cells (4% PFA) E->F G Counterstain Nuclei (DAPI) F->G H Mount Coverslips G->H I Fluorescence Microscopy Imaging H->I J Compare Fluorescence (Cancer vs. Control) I->J

Caption: Step-by-step workflow for fluorescent labeling of cancer cells.

PART 3: Data Interpretation and Further Applications

Quantitative Analysis of Cell Labeling:

The fluorescence intensity from the imaging experiments can be quantified using image analysis software (e.g., ImageJ/Fiji). By measuring the mean fluorescence intensity per cell for both the cancer and control cell lines, a quantitative measure of the targeting specificity can be obtained.

Table 1: Example Quantitative Data from Cell Labeling Experiment

Cell LineMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Increase (Cancer vs. Control)
MCF-7 (Cancer)850± 658.5x
MCF-10A (Control)100± 15-

Future Directions and Advanced Applications:

  • Theranostics: By co-conjugating a therapeutic agent and an imaging agent to a nanocarrier functionalized with this compound, a theranostic platform can be developed for simultaneous diagnosis and therapy.[15]

  • Boron Neutron Capture Therapy (BNCT): The boron atom in this molecule makes it a potential candidate for development as a delivery agent for BNCT, a targeted radiation therapy.[12][16][17] In BNCT, non-toxic ¹⁰B is delivered to tumor cells, which are then irradiated with neutrons, leading to the release of high-energy alpha particles that selectively kill the cancer cells.[12]

  • Prodrug Strategies: The boronic acid moiety can be used as a trigger for drug release in the presence of high levels of reactive oxygen species (ROS) found in the tumor microenvironment.[13][18]

Conclusion

This compound is a highly versatile molecule with significant potential in cancer research. Its dual functionality allows for the targeted delivery of therapeutics and the specific imaging of cancer cells by exploiting the aberrant glycosylation patterns on their surfaces. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the capabilities of this promising compound in their own cancer research endeavors.

References

  • Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]

  • Li, Y., Liu, Y., & Wang, Y. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2535-2544. [Link]

  • Ferreira, R. J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. [Link]

  • Xia, Y., et al. (2025). Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. European Journal of Medicinal Chemistry, 117911. [Link]

  • Kim, J., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. Polymers, 16(4), 469. [Link]

  • Al-Ahmady, Z. S., et al. (2019). Self-healing boronic acid-based hydrogels for 3D co-cultures. Biomaterials Science, 7(5), 1845-1855. [Link]

  • Pietta, A., et al. (2023). Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open. International Journal of Molecular Sciences, 24(12), 10309. [Link]

  • Fay, F., & Tirelli, N. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Pharmaceuticals, 14(8), 756. [Link]

  • Ozores, L., & He, Y. (2025). Sialic Acid Detection with Fluorescent Boronic Acids. Methods in Molecular Biology, 2965, 123-137. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. RSC Advances, 12(28), 17793-17812. [Link]

  • Li, D., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(10), 2534-2544. [Link]

  • Wang, S., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(1), 32. [Link]

  • Kumar, D., et al. (2022). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances, 12(15), 9037-9051. [Link]

  • Matsumoto, A., et al. (2020). Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells. ACS Applied Bio Materials, 3(8), 4831-4840. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722. [Link]

  • Bull, S. D., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(2), 247-261. [Link]

  • Radan, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. ResearchGate. [Link]

  • Li, Y., et al. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Biomacromolecules. [Link]

  • Lopez-Carballo, G., et al. (2021). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 19(21), 4733-4740. [Link]

  • Clarke, D. E., & Elmes, R. B. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(9), 5391-5441. [Link]

  • Wang, Y., et al. (2026). A Dual-Dynamic Crosslinked Polysaccharide-Based Hydrogel Loaded with Exosomes for Promoting Diabetic Wound Healing. International Journal of Molecular Sciences, 27(3), 1010. [Link]

  • Yilmaz, B., & Soylu, H. M. (2025). Nanostructured boron compounds for biomedical applications: Drug delivery, imaging, and cancer therapy. Journal of Drug Delivery Science and Technology, 104603. [Link]

  • Kim, J. H., et al. (2021). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. Pharmaceutics, 13(10), 1693. [Link]

  • Wang, J., et al. (2024). A bis-boron boramino acid PET tracer for brain tumor diagnosis. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • Al-Ostoot, F. H., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts, 14(8), 489. [Link]

  • Wang, J., et al. (2014). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 29(10), 1836-1842. [Link]

  • Bonifacino, J. S., et al. (2001). Basic Cell Culture Protocols. Current Protocols in Cell Biology, Chapter 1, Unit 1.1. [Link]

  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 18(1), 349-357. [Link]

  • Lee, J. Y., et al. (2015). Phenylboronic acid-decorated chondroitin sulfate A-based theranostic nanoparticles for enhanced tumor targeting and penetration. Journal of Controlled Release, 207, 1-9. [Link]

  • Ćurčić, V., et al. (2024). Structures of the lead anticancer hydrazenyl thiazole derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for boronic acid derivatives. Boronic acids are invaluable building blocks in organic synthesis and medicinal chemistry, yet their unique physicochemical properties often present solubility challenges during experimental work.[1][2] This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these hurdles, ensuring the success and reproducibility of your research.

Part 1: Troubleshooting Guide for Common Solubility Issues

Researchers frequently encounter precipitation or insolubility when working with boronic acid derivatives in both aqueous and organic media. This section addresses the most common problems with direct, actionable solutions.

Summary of Troubleshooting Strategies
Observed Problem Potential Cause(s) Recommended Strategy/Protocol
Precipitation in Aqueous Buffer (pH < 8) Low intrinsic solubility of the neutral, trigonal boronic acid.[3] Formation of insoluble, trimeric boroxine anhydrides through dehydration.[1][4]1. pH Adjustment: Increase pH to > pKa to form the more soluble anionic boronate.[3] 2. Co-solvent Addition: Introduce a water-miscible organic solvent.
Insolubility in Non-polar Organic Solvents High crystal lattice energy ("brick-dust" molecule).[5] Strong intermolecular hydrogen bonding.1. Solvent Screening: Test a range of solvents with varying polarities.[2] 2. Prodrug/Ester Formation: Convert to a more lipophilic boronic ester (e.g., pinacol or MIDA ester).[2][6]
Compound "Oils Out" or Forms a Gummy Precipitate Compound is hygroscopic or forming a hydrated, non-crystalline solid.[7]1. Anhydrous Conditions: Ensure all solvents and reagents are dry. 2. Complexation/Purification: Form a stable, crystalline chelate complex (e.g., with diethanolamine) for purification and handling.[8]
Inconsistent Solubility Results Between Batches Presence of different polymorphic forms. Undetected impurities or varying levels of boroxine anhydride.1. Recrystallization: Purify the material to ensure a single crystalline form. 2. Characterization: Use analytical techniques (NMR, DSC) to confirm purity and form.
Precipitation Upon Addition of a Diol-Containing Molecule Formation of a new, less soluble boronate ester complex.1. Solvent System Modification: Adjust the solvent system to accommodate the new complex. 2. Stoichiometry Control: Vary the ratio of boronic acid to the diol.
Detailed Troubleshooting Protocols

Q: My boronic acid derivative precipitates from my aqueous buffer at physiological pH (~7.4). How can I get it into solution?

A: This is a classic solubility issue with boronic acids. At physiological pH, most arylboronic acids (pKa ~9) exist in their neutral, trigonal form, which is often poorly soluble.[3][9] Furthermore, they can self-condense to form insoluble trimeric anhydrides called boroxines.[4] Here are two primary strategies to address this.

Strategy 1: pH-Mediated Solubilization

The underlying principle is to shift the equilibrium from the neutral boronic acid R-B(OH)₂ to the more soluble, charged tetrahedral boronate R-B(OH)₃⁻ by raising the pH of the solution above the compound's pKa.[3]

  • Experimental Protocol:

    • Determine pKa: If the pKa of your compound is unknown, perform a potentiometric or UV-based titration to determine it.

    • Prepare Buffers: Make a series of buffers (e.g., phosphate, borate) with pH values spanning from 7.0 to 11.0 in 0.5 unit increments.

    • Solubility Test:

      • Add a small, known amount of your solid boronic acid derivative to a fixed volume of each buffer in separate vials.

      • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 2-24 hours) to allow equilibrium to be reached.

      • Visually inspect for dissolution. For quantitative measurement, filter the suspension through a 0.22 µm filter and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.

    • Analysis: Plot solubility versus pH. You should observe a significant increase in solubility as the pH approaches and surpasses the pKa. Select the lowest pH that provides the required concentration for your experiment while ensuring the compound's stability.

Strategy 2: Formulation with Complexing Agents (Polyols)

Boronic acids reversibly form stable, covalent complexes with compounds containing 1,2- or 1,3-diols, such as sugars or polyols.[9] This interaction forms a cyclic boronate ester, which is often significantly more soluble than the parent boronic acid and can lower its apparent pKa.[4] Mannitol is a common and effective choice.[4]

  • Experimental Protocol:

    • Prepare Stock Solutions: Create a stock solution of your aqueous buffer (at a pH where the compound is stable, e.g., pH 7.4) and a high-concentration stock solution of mannitol (e.g., 1 M) in the same buffer.

    • Screening:

      • In separate vials, add your boronic acid derivative.

      • Add buffer and varying amounts of the mannitol stock to achieve a range of final mannitol concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM).

      • Equilibrate the samples as described in the pH adjustment protocol.

    • Quantification: Measure the solubility at each mannitol concentration. A 10-fold increase in solubility is not uncommon.[4]

Q: My compound is insoluble in common organic solvents like dichloromethane and ethyl acetate. What should I do?

A: This suggests your compound may have high crystal lattice energy or strong intermolecular forces. A systematic solvent screen is the first step. If that fails, chemical modification is a powerful alternative.

Strategy 1: Systematic Solvent Screening

The goal is to test a broad range of solvents to identify one or a mixture that can effectively solvate the molecule.

  • Experimental Protocol:

    • Select Solvents: Choose a diverse set of solvents. Good options include ethers (THF, 1,4-dioxane), ketones (acetone), polar aprotics (DMF, DMSO, NMP), and alcohols (methanol, isopropanol).[1][2] Ethers and ketones are often effective for dissolving boronic acids.[2]

    • Small-Scale Test: Add ~1-2 mg of your compound to ~0.5 mL of each solvent in a small vial.

    • Observe & Heat: Vortex the vials and observe solubility at room temperature. If the compound remains insoluble, gently heat the vial and observe any changes. Note that heating can promote dehydration to the boroxine.[1]

    • Co-Solvents: If a single solvent is ineffective, try binary mixtures (e.g., Dioxane/Water, DMF/DCM).

Strategy 2: Conversion to a Boronic Ester Prodrug

Converting the hydrophilic boronic acid moiety into a more lipophilic ester can dramatically improve solubility in organic solvents and can also enhance stability by preventing boroxine formation.[2][6] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant solids that are compatible with a wide range of organic solvents and chromatography.[6][10]

  • Workflow for MIDA Ester Formation and Use:

    • Synthesis: React the boronic acid with MIDA in a suitable solvent (often DMSO or DMF with heating) to form the MIDA boronate.

    • Purification: MIDA boronates are typically crystalline solids that can be purified by recrystallization or silica gel chromatography.[6]

    • Application: Use the soluble, stable MIDA boronate in your desired organic reaction (e.g., Suzuki coupling).

    • Deprotection: The boronic acid can be regenerated (if needed) by hydrolysis, for example, using aqueous base like NaOH or under milder conditions with K₃PO₄.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What makes boronic acids inherently prone to solubility issues?

A1: The solubility of boronic acids is governed by a delicate balance of competing factors:

  • Polarity: The -B(OH)₂ group is polar and capable of hydrogen bonding, which favors solubility in polar solvents.

  • Organic Substituent (R-group): The nature of the attached organic group (aryl, alkyl) dominates the overall lipophilicity. A large, non-polar R-group leads to poor aqueous solubility.

  • Acidity: As Lewis acids, boronic acids exist in a pH-dependent equilibrium.[3] The neutral trigonal form R-B(OH)₂ predominates at low pH and is often less soluble, while the anionic tetrahedral boronate R-B(OH)₃⁻ formed at pH > pKa is typically much more soluble.[3]

  • Boroxine Formation: In the solid state or in solution (especially upon heating or in non-polar solvents), three boronic acid molecules can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4] These are often highly stable and significantly less soluble than the parent monomeric acid.

Q2: How does pH exactly control the solubility of a boronic acid?

A2: The relationship between pH, pKa, and solubility is fundamental. A boronic acid (B) can accept a hydroxide ion to form its conjugate base, the boronate anion (B⁻). The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the neutral acid (S₀) and the concentration of the soluble anion. This relationship is described by the equation: S_T = S₀ * (1 + 10^(pH - pKa)). As the pH of the solution rises above the pKa, the concentration of the highly soluble boronate form increases exponentially, leading to a sharp rise in total solubility.

Caption: pH-dependent equilibrium of boronic acids.

Q3: What is the mechanism behind solubility enhancement by polyols like mannitol or sorbitol?

A3: Polyols with cis-1,2 or 1,3-diol functionalities react with boronic acids to form five- or six-membered cyclic boronate esters. This process is a reversible covalent interaction.[9] The formation of this new complex does two things: 1) It can disrupt the crystal lattice of the solid boronic acid, and 2) the resulting ester is often more hydrophilic and water-soluble than the parent acid. Critically, this complexation is more favorable with the tetrahedral boronate form, which effectively lowers the apparent pKa of the boronic acid, increasing the concentration of the charged species at a lower pH and thereby boosting solubility.[4]

Caption: Complexation of a boronic acid with a diol.

Q4: Are there any analytical methods to quickly assess the solubility of my boronic acid derivative?

A4: Yes, several methods can be used depending on the required throughput and accuracy.

  • Visual Assessment: A simple, qualitative method for initial solvent screening.

  • Turbidimetric Solubility Assay: A higher-throughput method where a stock solution of the compound in a miscible organic solvent (like DMSO) is added to various aqueous buffers. The onset of precipitation is detected by an increase in turbidity measured by a plate reader.

  • Shake-Flask Method (HPLC/UV-Vis): This is the gold standard for quantitative measurement.[1] An excess of the solid compound is equilibrated with the solvent/buffer for an extended period (24-72h). The saturated solution is then filtered, and the concentration is accurately determined by a calibrated HPLC or UV-Vis method.

  • Azomethine-H Method: For determining the concentration of boric acid or simple derivatives in aqueous solutions, this colorimetric method is well-established.[11][12] It involves the reaction of the borate with azomethine-H to form a colored complex that can be measured spectrophotometrically.[11]

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Popov, A. N. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Schoukens, G., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

  • Wang, B. & He, X. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Lemin, M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]

  • Lopedota, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Sah, R. N. & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal. [Link]

Sources

Technical Support Center: Characterization of Impurities in (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and characterization of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with identifying and controlling impurities in this multi-functional molecule. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying chemical principles to empower your troubleshooting and optimization efforts.

Section 1: Frequently Asked Questions - Understanding Potential Impurities

This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound.

Q1: What are the most probable process-related and degradation impurities I should expect?

The synthesis of this molecule involves multiple reactive functional groups—a boronic acid and a hydrazide—making it susceptible to various side reactions and degradation pathways. Impurities can be broadly categorized as starting materials, reaction by-products, and degradation products.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Injection Points SM Aryl Halide Precursor (e.g., 4-bromophenylpropanoic acid ester) Borylated Borylated Intermediate (Boronic Ester/Acid) Impurity1 Unreacted Aryl Halide Homocoupling By-products Protodeborylation (-H) Catalyst Residues (Pd) Borylated->Impurity1 Hydrazide Final Product This compound Impurity2 Incomplete Hydrazinolysis (Residual Carboxylic Acid/Ester) Hydrazide Degradation Hydrazide->Impurity2 Impurity3 Boroxine Formation (Trimer) Oxidative Deboronation (-OH) General Degradation Hydrazide->Impurity3

Below is a summary of the most common impurities, their likely origins, and key analytical signatures.

Impurity Class Specific Impurity Potential Source Primary Analytical Technique(s)
Starting Materials Precursor Carboxylic Acid/EsterIncomplete hydrazinolysis of the ester or acid precursor.HPLC, LC-MS, ¹H NMR
Aryl Halide PrecursorIncomplete borylation or Suzuki coupling reaction.GC-MS, LC-MS
Boronic Acid-Related Boroxine (Trimeric Anhydride)Spontaneous dehydration of the boronic acid moiety. Exists in equilibrium.[1]LC-MS (higher m/z), ¹H NMR (broad peaks), ¹¹B NMR.[2]
Protodeborylation ProductLoss of the B(OH)₂ group, replaced by hydrogen, often catalyzed by acid, base, or metal catalysts.[3][4]LC-MS (mass loss of 44 Da), ¹H NMR.
Oxidative Deboronation Product (Phenol)Oxidation of the C-B bond, replacing B(OH)₂ with an -OH group. Common with residual oxidants or air exposure.[5][6]LC-MS (mass loss of 27 Da), HPLC.
Homocoupling Product (Biphenyl)Side reaction during Pd-catalyzed borylation or Suzuki coupling, leading to a dimer of the aryl precursor.[3]LC-MS (doubled mass of aryl core), HPLC.
Hydrazide-Related Oxidized Hydrazide/Diimide SpeciesAir oxidation of the hydrazinyl moiety.LC-MS.
Hydrazone CondensatesReaction of the hydrazide with any trace aldehyde or ketone impurities (e.g., from solvents like acetone).[7][8]LC-MS, ¹H NMR.
Process-Related Residual PalladiumCarryover from the Pd-catalyzed cross-coupling step.ICP-MS.[9]
Residual SolventsIncomplete removal from workup or final isolation steps.¹H NMR, Headspace GC.[2]
Q2: My ¹H NMR spectrum has very broad signals in the aromatic region, and integration is not clean. What's happening?

This is a classic signature of boroxine formation . Boronic acids readily and reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[1] This creates a dynamic equilibrium between the monomeric boronic acid and the trimeric boroxine in solution, especially in non-coordinating solvents like CDCl₃. The chemical exchange between these species on the NMR timescale leads to significant peak broadening.

Troubleshooting Steps:

  • Confirm with Mass Spectrometry: Analyze the sample by LC-MS or direct infusion MS. A boroxine will appear as a high-mass ion corresponding to (3 × M - 3 × H₂O), where M is the mass of the monomeric boronic acid.[2]

  • Use a Coordinating Solvent: Re-run the NMR in a coordinating solvent like DMSO-d₆ or Methanol-d₄. These solvents can form adducts with the Lewis acidic boron atom, breaking up the boroxine trimer and shifting the equilibrium back to the monomer, resulting in sharper signals.[2]

Q3: I see a major impurity with a mass corresponding to the loss of the boronic acid group. What are the likely causes?

The loss of the B(OH)₂ group, known as deboronation , is a common degradation pathway for arylboronic acids and typically occurs via two mechanisms:

  • Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom. It can be promoted under harsh acidic or basic conditions, or in the presence of residual palladium catalyst from a preceding Suzuki-Miyaura coupling step.[3][4]

  • Oxidative Deboronation: This is the replacement of the boronic acid group with a hydroxyl (-OH) group, forming the corresponding phenol. This pathway is initiated by reactive oxygen species (ROS) like hydrogen peroxide or even dissolved oxygen, and it is a significant concern for the stability of boronic acids.[4][5][6] The empty p-orbital on the boron atom is susceptible to nucleophilic attack by an oxidant, leading to a rearrangement that cleaves the C-B bond.[6]

To distinguish between them, high-resolution mass spectrometry is key. Protodeborylation results in a mass change of -44.03 Da (loss of B(OH)₂ and gain of H), while oxidative deboronation results in a mass change of -27.02 Da (loss of B(OH)₂ and gain of OH).

Q4: How are boronic acid impurities typically regulated in pharmaceutical development?

Certain simple boronic acids and their precursors have been identified as potentially mutagenic.[9] Based on the ICH M7 guideline for mutagenic impurities, such compounds may need to be controlled at or below the Threshold of Toxicological Concern (TTC).[9] Therefore, it is critical to develop sensitive analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels. This often requires derivatization to improve sensitivity in GC-MS or LC-MS/MS analysis.[9][10]

Section 2: Troubleshooting Guides for Analytical Characterization

Effective impurity characterization relies on robust analytical methods. This section provides troubleshooting advice for the most common techniques.

G start Unexpected Peak in HPLC Chromatogram ms_analysis Analyze by LC-MS to Obtain Accurate Mass start->ms_analysis db_search Compare Mass to Database of Potential Impurities (Table 1) ms_analysis->db_search match Potential Match Found? db_search->match no_match No Obvious Match match->no_match No end Impurity Identified match->end Yes fragmentation Perform MS/MS Fragmentation Analysis no_match->fragmentation structure Propose Structure Based on Fragmentation Pattern & Synthetic Route fragmentation->structure confirm Confirm Structure by Synthesizing Standard or Isolation & NMR structure->confirm confirm->end

HPLC & LC-MS Troubleshooting

Problem: My HPLC peaks for the main compound are broad, tailing, or irreproducible.

  • Causality & Explanation: The target molecule has both a Lewis acidic boronic acid group (pKa ~9) and a basic hydrazinyl group.[11] This zwitterionic character can lead to strong interactions with residual silanols on silica-based columns, causing peak tailing. Furthermore, the stability of boronic acids can be pH-dependent.[12]

  • Troubleshooting & Optimization:

    • Mobile Phase pH Control: Use a buffered mobile phase. An ammonium acetate or ammonium formate buffer (10-20 mM) in the pH range of 4-6 is an excellent starting point. This ensures a consistent ionization state for the molecule.

    • Check for On-Column Hydrolysis: If you are analyzing a boronate ester precursor (e.g., a pinacol ester), acidic mobile phases can cause on-column hydrolysis to the boronic acid, appearing as a second peak. Using a mobile phase with no acid modifier or even a high-pH mobile phase may be necessary for boronate esters.[13]

    • Column Selection: If tailing persists, consider a column with low silanol activity or an end-capped column. The choice of stationary phase can have a significant impact on the analysis of boron-containing compounds.

Problem: I am having difficulty detecting low-level impurities by LC-MS.

  • Causality & Explanation: Boronic acids can have poor ionization efficiency in electrospray ionization (ESI). They can also form various adducts with solvents or buffer ions, complicating the mass spectrum.

  • Troubleshooting & Optimization:

    • Optimize Ionization Source: Test both positive (ESI+) and negative (ESI-) ion modes. The hydrazide group should ionize well in positive mode [M+H]⁺, while the boronic acid can form adducts in negative mode [M+HCOO]⁻ or [M+CH₃COO]⁻ if formate or acetate is present.

    • Consider Derivatization: For trace-level quantification of boronic acid-containing impurities that lack a strong chromophore or ionizable group, derivatization may be necessary. For example, reaction with N-methyliminodiacetic acid (MIDA) can create a stable derivative that is more amenable to LC-MS/MS analysis.[10]

Section 3: Experimental Protocols

Protocol 1: General Purpose RP-HPLC-UV/MS Method for Purity Analysis

This protocol provides a robust starting point for the analysis of this compound.

Parameter Recommended Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Buffers the mobile phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection 220 nm & 254 nmPhenyl group provides UV absorbance. Monitoring multiple wavelengths can help detect impurities with different chromophores.
MS Detector ESI, Positive and Negative Mode ScanProvides mass information for peak identification.
Sample Diluent 50:50 Acetonitrile:WaterA diluent that is compatible with the mobile phase and ensures solubility. Acetonitrile is often preferred over THF or Methanol to minimize hydrolysis of boronate esters if they are present.
Protocol 2: Sample Preparation for NMR to Mitigate Boroxine Interference
  • Weigh Sample: Accurately weigh 5-10 mg of the boronic acid sample into a clean NMR tube.

  • Select Solvent: Add 0.6-0.7 mL of a coordinating deuterated solvent, preferably DMSO-d₆.

  • Dissolve: Gently vortex or sonicate the sample until fully dissolved. The use of DMSO-d₆ should disrupt the boroxine trimer and provide a clear solution with sharp NMR signals.[2]

  • Acquire Spectrum: Acquire the ¹H NMR spectrum immediately. For quantitative purposes (qNMR), include a calibrated internal standard.

By implementing these structured FAQs, troubleshooting guides, and validated protocols, researchers can more effectively identify, understand, and control the impurity profile of this compound, ensuring the quality and reliability of their scientific outcomes.

References
  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]

  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids. US6576789B1.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]

  • Regan, J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 93-98. Available at: [Link]

  • Google Patents. (2002). Process for producing phenylboronic acids and triphenylboroxines. JP2002047292A.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(9), 1141-1151. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis and Pharmacological Profile of Hydrazide Compounds. 13(10), 4967-4974. Available at: [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. 118(9), e2018413118. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(19), 6507-6511. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances, 5(118), 97268-97287. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. 8(3), 1146-1152. Available at: [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]

  • University of California, Berkeley. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1361-1378. Available at: [Link]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(16), 4960. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2016). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Polymers, 8(5), 184. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wiley-VCH. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Chapter 1. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • RSC Publishing. (2014). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Chemical Communications, 50(74), 10832-10835. Available at: [Link]

  • RSC Publishing. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1699-1704. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1547-1558. Available at: [Link]

Sources

storage and handling recommendations for long-term stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Stability and Handling

A Senior Application Scientist's Guide to Preserving Sample Integrity

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice on the long-term storage and handling of critical biological and chemical reagents. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the scientific principles that underpin them, ensuring the integrity and reproducibility of your research.

Part 1: General Principles of Long-Term Stability & Handling

This section addresses fundamental questions regarding the preservation of laboratory reagents. Understanding these core principles is the first line of defense against sample degradation and experimental variability.

Q1: What are the most common causes of sample degradation during long-term storage?

A1: The primary culprits behind sample degradation are a combination of environmental and handling factors. These include:

  • Temperature Fluctuations: Even minor temperature shifts can be detrimental. For instance, frost-free freezers, which cycle temperatures to reduce ice build-up, should be avoided for storing sensitive reagents like antibodies.[1] Placing samples deep within a freezer, away from the door, can minimize exposure to temperature changes.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and shear nucleic acids.[2][3] The formation of ice crystals during freezing can disrupt molecular structures, leading to loss of function.[4]

  • Contamination: Microbial (bacterial, fungal) and chemical (cross-contamination from other reagents) contaminants can rapidly degrade samples.[5][6][7] Proper aseptic technique is paramount.[5]

  • Oxidation and Hydrolysis: Exposure to oxygen and moisture can lead to chemical degradation of sensitive molecules.[8][9] This is a particular concern for small molecules and nucleic acids.[8][9]

  • Light Exposure: Photosensitive compounds, such as fluorescently-labeled antibodies and certain small molecules, can be damaged by light exposure.[1][9]

Q2: What is the single most important practice for ensuring long-term sample stability?

A2: Aliquoting. Before initial storage, divide your sample into smaller, single-use aliquots. This practice is crucial because it minimizes the number of freeze-thaw cycles a sample endures.[1] It also reduces the risk of contamination that comes with repeatedly accessing a stock solution.[1] When preparing aliquots, use low-protein-binding microcentrifuge tubes to prevent your sample from adsorbing to the plastic.[1] The aliquot volume should be practical for your typical experimental needs, but not so small (generally no less than 10 µL) that evaporation significantly alters the concentration.[1]

Protocol: Best Practices for Aliquoting Reagents

  • Preparation: Work in a clean, dedicated area. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[6][7]

  • Resuspension (if applicable): If the reagent is lyophilized, briefly centrifuge the vial to collect all the powder at the bottom. Reconstitute with the recommended sterile, nuclease-free buffer.

  • Dispensing: Carefully pipette the desired volume into each pre-labeled, sterile, low-protein-binding microcentrifuge tube.

  • Sealing and Storage: Securely cap each aliquot and store at the recommended temperature. Ensure tubes are clearly labeled with the reagent name, concentration, and date.

  • Record Keeping: Maintain a detailed inventory of your aliquots, including their location in the freezer.

Q3: How do I choose the correct storage temperature for my samples?

A3: The optimal storage temperature is highly dependent on the type of molecule and the expected duration of storage. Always consult the manufacturer's datasheet as the primary source of information.[10][11] The following table provides general guidelines:

Storage TemperatureTypical Use Cases & RationaleShelf Life
4°C Short-term storage (days to weeks) for proteins, antibodies, and some small molecules.[11][12][13][14] Minimizes freeze-thaw damage for frequently used reagents.Days to Weeks
-20°C Long-term storage for many proteins, antibodies, DNA, and small molecules.[10][15] At this temperature, enzymatic activity is significantly reduced.[13]Months to Years
-80°C Ultra-low temperature for very long-term storage of sensitive samples like RNA, proteins, and cell lines.[4][16][17][18] This temperature effectively halts most biochemical and enzymatic degradation processes.Years
Liquid Nitrogen (-196°C) Cryopreservation of cells, tissues, and for the indefinite storage of nucleic acids.[17][19][20] At this temperature, all metabolic activity ceases.Indefinite

Part 2: Proteins and Antibodies

Proteins and antibodies are particularly susceptible to degradation due to their complex three-dimensional structures. Maintaining their native conformation is critical for their function.

Q4: My purified protein is aggregating upon storage. What can I do?

A4: Protein aggregation occurs when individual protein molecules clump together, often due to the exposure of hydrophobic regions that are normally buried within the protein's core.[21] This can lead to loss of function and can even trigger an immune response in therapeutic applications.[21] Here are some troubleshooting steps:

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is not close to the protein's isoelectric point (pI), where it will have a net neutral charge and be least soluble.[4] Adjusting the pH by one unit away from the pI can often improve solubility.[22]

    • Ionic Strength: Both high and low salt concentrations can promote aggregation. Experiment with different salt concentrations (e.g., 150 mM to 500 mM NaCl) to find the optimal ionic strength for your protein.[22]

  • Add Stabilizing Excipients:

    • Cryoprotectants: For frozen storage, adding glycerol (to a final concentration of 10-50%) can prevent the formation of damaging ice crystals and reduce aggregation during freeze-thaw cycles.[1][4]

    • Sugars: Sucrose or trehalose can help stabilize the native protein structure.[21]

    • Reducing Agents: If your protein has cysteine residues, including a reducing agent like DTT or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

  • Control Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation.[4] If possible, store your protein at a lower concentration (e.g., 1-5 mg/mL).[23]

Q5: What are the best practices for long-term antibody storage?

A5: For long-term storage, antibodies should be aliquoted and frozen at -20°C or -80°C.[1][15] While -20°C is sufficient for most antibodies, -80°C is preferred for added security and for particularly sensitive antibodies.[1][14]

Exceptions to Freezing:

  • Enzyme-conjugated antibodies: These should not be frozen, as the enzymatic activity can be compromised. Store at 4°C.[1]

  • IgG3 isotype antibodies: This isotype is prone to aggregation upon thawing and should be stored at 4°C.[1]

  • Fluorescently-conjugated antibodies: Protect from light by storing in dark vials or wrapping them in foil.[1]

Q6: How many times can I freeze and thaw my protein or antibody sample?

A6: Ideally, a sample should only be frozen and thawed once.[1] Each freeze-thaw cycle exposes the protein to mechanical stress from ice crystal formation and changes in solute concentration, which can lead to denaturation and aggregation.[2][24] Studies have shown that even a single freeze-thaw cycle can alter the abundance of certain proteins in serum samples.[25] If you must reuse a thawed aliquot, it should be kept at 4°C and used within a short period.

Part 3: Nucleic Acids (DNA & RNA)

The primary threat to the stability of nucleic acids is enzymatic degradation by nucleases.

Q7: How can I prevent nuclease contamination when working with DNA and RNA?

A7: Nucleases are ubiquitous in the laboratory environment. The following practices are essential for preventing contamination:

  • Dedicated Workspace: If possible, have a designated area for working with RNA.

  • Personal Protective Equipment: Always wear gloves and change them frequently.[6]

  • Nuclease-Free Consumables: Use certified nuclease-free pipette tips, tubes, and reagents.

  • Proper Technique: Use filter tips to prevent cross-contamination from your pipettes.

  • Decontamination: Regularly clean benchtops, pipettes, and other equipment with commercially available nuclease decontamination solutions.

Q8: What are the optimal storage conditions for long-term DNA stability?

A8: For long-term storage of DNA, freezing is the gold standard.

  • -20°C to -80°C: DNA can be stored at these temperatures for years in a buffered solution such as TE buffer, which helps to prevent hydrolysis and nuclease activity.[17]

  • Liquid Nitrogen (-196°C): For archival or irreplaceable samples, cryogenic storage in liquid nitrogen minimizes molecular degradation.[17]

Q9: RNA is notoriously unstable. What are the key considerations for its storage?

A9: RNA is more susceptible to degradation than DNA due to the presence of a 2'-hydroxyl group on the ribose sugar, making it prone to hydrolysis.[16] Additionally, RNases are very stable and difficult to inactivate.

  • Temperature: For long-term storage, RNA should be stored at -80°C or in liquid nitrogen.[16][]

  • Precipitation: Storing RNA as an ethanol precipitate at -20°C can also enhance its stability.

  • pH and Ionic Conditions: Maintain an appropriate pH and ionic strength, as both can affect RNA stability.[]

Part 4: Small Molecules and Compounds

The stability of small molecules can be affected by their chemical properties and how they are stored.

Q10: Should I store my small molecule compounds as a dry powder or in solution?

A10: In most cases, storing small molecules as a dry powder (neat) is preferable for long-term stability.[27] This minimizes degradation from hydrolysis and reactions with the solvent.[27] However, some compounds may be more stable in solution. Always refer to the manufacturer's recommendations.

Q11: I've dissolved my compound in DMSO. What are the best practices for storage?

A11: Dimethyl sulfoxide (DMSO) is a common solvent for small molecules, but it is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] This can dilute your stock solution and cause your compound to precipitate.[9]

  • Storage Conditions: Store DMSO stock solutions in tightly sealed vials at -20°C.[10]

  • Aliquoting: Prepare single-use aliquots to minimize water absorption from repeated opening of the stock vial.

  • Environment: When working with DMSO, do so in a low-humidity environment if possible.

Q12: How long can I expect my small molecule to be stable in storage?

A12: As a general guideline, compounds stored at -20°C can be stable for up to 3 years, while those at 4°C may be stable for up to 2 years.[10] However, this is highly dependent on the specific compound. Always check the certificate of analysis or technical data sheet for product-specific stability information.[10]

Part 5: Visualizing Key Concepts

Diagram 1: The Impact of Freeze-Thaw Cycles on Protein Integrity

A Native Protein (Functional) B First Freeze-Thaw Cycle A->B Exposure to ice crystals C Partially Denatured Protein (Reduced Activity) B->C Structural Stress D Subsequent Freeze-Thaw Cycles C->D Repeated Exposure E Aggregated Protein (Inactive) D->E Irreversible Damage

Caption: The detrimental effect of repeated freeze-thaw cycles on protein structure and function.

Diagram 2: Decision Tree for Optimal Sample Storage

start What is your sample type? protein Protein / Antibody start->protein nucleic_acid Nucleic Acid start->nucleic_acid small_molecule Small Molecule start->small_molecule cells Cells / Tissues start->cells storage_duration_protein Storage Duration? protein->storage_duration_protein storage_duration_na DNA or RNA? nucleic_acid->storage_duration_na storage_duration_sm Dry or Solution? small_molecule->storage_duration_sm cryopreserve Cryopreserve in Liquid Nitrogen cells->cryopreserve short_term_protein Short-term (< 2 weeks) storage_duration_protein->short_term_protein Short long_term_protein Long-term storage_duration_protein->long_term_protein Long dna DNA storage_duration_na->dna DNA rna RNA storage_duration_na->rna RNA dry_sm Dry Powder storage_duration_sm->dry_sm Dry solution_sm In Solution storage_duration_sm->solution_sm Solution store_4c Store at 4°C short_term_protein->store_4c store_neg20_protein Aliquot & Store at -20°C / -80°C long_term_protein->store_neg20_protein store_neg20_dna Store at -20°C dna->store_neg20_dna store_neg80_rna Aliquot & Store at -80°C rna->store_neg80_rna store_rt_neg20_sm Store at RT or -20°C dry_sm->store_rt_neg20_sm store_neg20_sm_sol Aliquot & Store at -20°C solution_sm->store_neg20_sm_sol

Caption: A workflow to guide the selection of appropriate storage conditions.

References

  • Captivate Bio. SMALL MOLECULES. [Link]

  • ASKION. Long-term storage of nucleic acids. [Link]

  • Fahimeh F, et al. The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed. [Link]

  • Pion Inc. 3 Best Practices for Preventing Contamination in Life Science Laboratories. [Link]

  • MDPI. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. [Link]

  • Leukocare. Prevent Protein Aggregation in Formulations: A Guide. [Link]

  • BioPharm International. Best Practices for Studying Stability in Biologics. [Link]

  • OPS Diagnostics. Cryopreservation of Cell Lines. [Link]

  • LabSPX. How to prevent contamination in the lab. [Link]

  • QIAGEN. DNA sample storage: best practices after extraction. [Link]

  • Single Use Support. Protein storage: How to increase protein stability?. [Link]

  • ResearchGate. How do I prevent protein self aggregation during purification and purify seed globulin?. [Link]

  • PubMed. The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]

  • Bio-Rad. Treat Them Right! – Best Practices for Storing and Working with Antibodies. [Link]

  • Pharmaceutical Technology. Best Practices for Stability Testing of Biologics. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Single Use Support. Antibody storage: preserving monoclonal antibodies. [Link]

  • NIH. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. [Link]

  • Aurora Biomed. How to Avoid Contamination in Lab Samples. [Link]

  • European Medicines Agency (EMA). Stability Testing of Biotechnological/Biological Products. [Link]

  • PubMed. Stabilization of proteins for storage. [Link]

  • PubMed Central. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. [Link]

  • NIH. Cryopreservation: An Overview of Principles and Cell-Specific Considerations. [Link]

  • NIH. 5′ and 3′ modifications controlling RNA degradation: from safeguards to executioners. [Link]

  • Microchem Laboratory. Freeze-Thaw Stability Testing. [Link]

  • ResearchGate. How can I improve long-term storage conditions for monoclonal antibodies and, more specifically, avoid precipitation?. [Link]

  • Biozentrum. Preventing Protein Aggregation. [Link]

  • 300K Solutions. DNA Preservation and Storage at Room Temperature. [Link]

  • Chemical Reviews. Technologies for Targeted RNA Degradation and Induced RNA Decay. [Link]

  • Single Use Support. Cryopreservation of cells: Preserving cells for future use. [Link]

  • ResearchGate. What to select for storing your compound: neat vs.in solution ?. [Link]

  • OMNI International Blog. How to Reduce Sample Contamination. [Link]

  • Genext Genomics. How to Ensure Antibody Stability During Long-Term Storage. [Link]

  • G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • OPS Diagnostics. Maintaining protein stability through buffers, freezing, and lyophilization. [Link]

  • bioRxiv. Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. [Link]

  • BioProcess International. Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. [Link]

  • MDPI. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. [Link]

  • Medium. The Brains Behind the Next Trend in Biotech: Room-temperature Storage of Nucleic Acids. [Link]

  • Genext Genomics. Best Practices for Recombinant Protein Storage & Stability. [Link]

  • Roylan Developments. Compound storage made simple. [Link]

  • PubMed Central. Assessing the impact of long‐term storage on the quality and integrity of biological specimens in a reproductive biobank. [Link]

  • Sartorius. Cryopreservation Guide. [Link]

  • BDO USA. REGULATORY STABILITY CONSIDERATIONS FOR BIOLOGICAL PRODUCTS. [Link]

  • YouTube. 10 Ways to Reduce Contamination Risk. [Link]

Sources

Validation & Comparative

Beyond the Hydrazone Bond: A Comparative Guide to Modern Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules to proteins, antibodies, and other biomolecules with precision and stability is paramount. For years, hydrazide-based bioconjugation, forming a hydrazone bond with an aldehyde or ketone, has been a workhorse in the field. Its utility is rooted in the relative ease of introducing the requisite functional groups into biomolecules. However, the reversible nature of the hydrazone linkage and its susceptibility to hydrolysis can be a significant drawback for applications requiring long-term stability.[1][2]

This guide provides an in-depth comparison of robust and efficient alternatives to hydrazide-based methods, offering researchers a comprehensive toolkit for a new generation of bioconjugates. We will delve into the mechanisms, advantages, and practical considerations of leading bioorthogonal and chemoselective ligation strategies, supported by experimental insights and protocols.

The Limitations of the Hydrazone Linkage: A Case for Alternatives

Hydrazone formation, while useful for applications like controlled-release drug delivery due to its reversibility, often falls short when stable bioconjugates are required.[1] The equilibrium of the reaction can be unfavorable in aqueous environments, necessitating an excess of one reactant and potentially leading to incomplete conjugation.[3] Furthermore, the stability of the resulting hydrazone bond is pH-dependent and can be prone to hydrolysis under physiological conditions, compromising the integrity of the conjugate over time.[2][4] This inherent instability has driven the development of more robust and reliable bioconjugation chemistries.

A New Era of Bioconjugation: Key Alternative Methods

The limitations of hydrazide chemistry have spurred the development of a diverse array of "bioorthogonal" reactions – chemical transformations that can proceed in a biological environment without interfering with native biochemical processes.[5][6][7] These methods offer superior stability, faster reaction kinetics, and greater specificity.

Oxime Ligation: A More Stable Iminobond

A close relative of hydrazone ligation, oxime ligation involves the reaction of an aminooxy group with an aldehyde or ketone.[2] The resulting oxime bond is significantly more stable to hydrolysis than the corresponding hydrazone bond, making it a preferred choice for applications demanding greater stability.[1]

Mechanism: The reaction proceeds via a similar mechanism to hydrazone formation, involving nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the C=N-O linkage.

Advantages:

  • Enhanced Stability: Oxime bonds exhibit greater stability across a wider pH range compared to hydrazones.[1][2]

  • Favorable Kinetics: The reaction proceeds efficiently under mild, physiological conditions.[2]

  • Bioorthogonality: The reacting functional groups are absent in most biological systems.

Disadvantages:

  • Slower Reaction Rates than "Click Chemistry": While generally efficient, the kinetics can be slower compared to copper-catalyzed or strain-promoted cycloadditions.[8]

  • Catalyst Often Required: Aniline and its derivatives are often used as catalysts to accelerate the reaction, which can introduce cytotoxicity concerns.[8]

Experimental Protocol: Oxime Ligation for Antibody Labeling

This protocol describes the labeling of an antibody containing a genetically encoded p-acetylphenylalanine (pAcF) residue, which provides a ketone handle for conjugation.

Materials:

  • Antibody containing pAcF (1 mg/mL in PBS, pH 7.4)

  • Aminooxy-functionalized fluorescent dye (e.g., Alexa Fluor 488 aminooxy) (10 mM stock in DMSO)

  • Aniline (1 M stock in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • To 100 µL of the antibody solution, add 1 µL of the 10 mM aminooxy-dye stock solution (final concentration 100 µM).

  • Add 1 µL of the 1 M aniline stock solution (final concentration 10 mM).

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purify the labeled antibody from excess dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.

  • Analyze the degree of labeling using UV-Vis spectrophotometry.

Causality behind Experimental Choices:

  • The use of a genetically encoded ketone provides a site-specific handle for conjugation, ensuring a homogenous product.

  • Aniline is used as a nucleophilic catalyst to accelerate the rate of oxime formation at neutral pH.[8]

  • Size-exclusion chromatography effectively separates the high molecular weight antibody conjugate from the low molecular weight unreacted dye and catalyst.

"Click Chemistry": The Gold Standard for Efficiency and Specificity

The term "click chemistry" refers to a class of reactions that are highly efficient, specific, and proceed under mild conditions, making them ideal for bioconjugation.[9][10][11] The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.[12]

Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with the azide.

Advantages:

  • Exceptional Kinetics: The reaction is extremely fast and high-yielding.

  • High Specificity: Azides and alkynes are bioorthogonal and do not react with other functional groups found in biological systems.[13]

  • Stable Linkage: The resulting triazole ring is highly stable.

Disadvantages:

  • Copper Cytotoxicity: The copper catalyst can be toxic to living cells, limiting its in vivo applications.[6]

To overcome the cytotoxicity of copper, SPAAC was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a catalyst.[][15][16]

Mechanism: The high ring strain of the cyclooctyne lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[15]

Advantages:

  • Copper-Free: Eliminates the issue of copper-induced cytotoxicity, making it suitable for in vivo applications.[15]

  • Fast Kinetics: The reaction rates are very high, though generally slightly slower than CuAAC.

  • Excellent Bioorthogonality: The reacting partners are highly specific for each other.[]

Disadvantages:

  • Bulky Linker: The cyclooctyne moiety is relatively large, which could potentially perturb the structure and function of the biomolecule.

  • Hydrophobicity: Some cyclooctyne reagents can be hydrophobic, leading to aggregation issues.

Workflow for SPAAC-mediated Protein-Protein Conjugation

SPAAC_Workflow cluster_protein1 Protein 1 Modification cluster_protein2 Protein 2 Modification cluster_conjugation SPAAC Reaction P1 Protein 1 P1_azide Protein 1 with Azide P1->P1_azide Introduce Azide (e.g., NHS-Azide) Conjugate Protein 1 - Protein 2 Conjugate P1_azide->Conjugate Mix at RT P2 Protein 2 P2_alkyne Protein 2 with Cyclooctyne P2->P2_alkyne Introduce Cyclooctyne (e.g., NHS-DBCO) P2_alkyne->Conjugate

Caption: Workflow for SPAAC-mediated protein-protein conjugation.

Tetrazine Ligation: The Speed Demon of Bioorthogonal Chemistry

Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO).[7][17] This reaction boasts the fastest kinetics among all bioorthogonal reactions, making it ideal for applications requiring rapid labeling at low concentrations.[7][18]

Mechanism: The electron-deficient tetrazine (diene) reacts rapidly with the electron-rich, strained TCO (dienophile) in a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[7][17]

Advantages:

  • Unparalleled Speed: Extremely fast reaction rates (up to 10^6 M⁻¹s⁻¹).[18]

  • High Specificity and Bioorthogonality: The reacting partners are highly selective for each other.[18][19]

  • Irreversible Reaction: The release of nitrogen gas makes the reaction irreversible.[18]

Disadvantages:

  • Potential Instability of Reagents: Some tetrazine and TCO derivatives can have limited stability in aqueous solutions.

  • Bulky Linkers: Similar to SPAAC, the reactive moieties are relatively large.

Comparative Data of Bioconjugation Methods

FeatureHydrazone LigationOxime LigationCuAACSPAACTetrazine Ligation
Reaction Rate (M⁻¹s⁻¹) 10⁻³ - 10⁻²10⁻² - 10⁻¹10² - 10³10⁻¹ - 110³ - 10⁶
Stability of Linkage Low (Reversible)Moderate to HighVery HighVery HighVery High
Bioorthogonality GoodGoodExcellentExcellentExcellent
Catalyst Required Acid/AnilineAnilineCopper(I)NoneNone
In Vivo Compatibility LimitedModerateLowHighHigh
Linker Size SmallSmallSmallLargeLarge
Staudinger Ligation: A Metal-Free Amide Bond Formation

The Staudinger ligation is a reaction between an azide and a specifically engineered triarylphosphine to form a stable amide bond.[5][][21]

Mechanism: The azide reacts with the phosphine to form an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to yield a stable amide linkage and a phosphine oxide byproduct.

Advantages:

  • Metal-Free: Avoids the cytotoxicity associated with copper catalysts.[]

  • Bioorthogonal: Azides are bioorthogonal, and the phosphine reagent is designed to be unreactive with other biological functional groups.[22]

  • Forms a Native-like Amide Bond: The resulting linkage is an amide bond, which is ubiquitous in biology.

Disadvantages:

  • Slower Kinetics: The reaction rates are generally slower than click chemistry and tetrazine ligation.

  • Phosphine Oxide Byproduct: The phosphine oxide byproduct can sometimes be difficult to remove and may have unintended biological effects.

  • Potential for Phosphine Oxidation: The phosphine reagent can be susceptible to air oxidation.

Diagram of Staudinger Ligation Mechanism

StaudingerLigation Reactants Azide (R-N3) + Phosphine (R'-PPh2) Intermediate Aza-ylide Intermediate Reactants->Intermediate [2+2] Cycloaddition Products Amide (R-NH-C(O)-R') + Phosphine Oxide (O=PPh2) Intermediate->Products Intramolecular Rearrangement

Caption: Simplified mechanism of the Staudinger Ligation.

Enzyme-Mediated Ligation: The Ultimate in Specificity

Enzymatic methods offer an unparalleled level of site-specificity for bioconjugation, leveraging the inherent catalytic power and selectivity of enzymes.[23][24]

Examples:

  • Sortase-mediated ligation: Sortase A, a bacterial transpeptidase, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine, subsequently ligating a new nucleophile containing an N-terminal glycine.[25]

  • Transglutaminase-mediated ligation: Microbial transglutaminase (MTG) catalyzes the formation of an isopeptide bond between the side chains of glutamine and lysine residues.[24]

Advantages:

  • Absolute Site-Specificity: The conjugation occurs only at the specific recognition sequence of the enzyme.[26]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed under physiological conditions.

  • Homogenous Products: Results in a well-defined and uniform conjugate population.

Disadvantages:

  • Requirement for Recognition Sequence: The target protein must contain the enzyme's recognition sequence, which often requires genetic engineering.

  • Enzyme Production and Cost: The enzyme itself needs to be produced and purified, which can be costly and time-consuming.

  • Steric Hindrance: The accessibility of the recognition site to the enzyme can be a limiting factor.

Conclusion: Choosing the Right Tool for the Job

The field of bioconjugation has moved far beyond the limitations of hydrazide chemistry. The methods outlined in this guide represent a powerful and diverse toolkit for researchers seeking to create stable, well-defined, and functional bioconjugates. The choice of the optimal method depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. For applications requiring the utmost stability and efficiency, click chemistry and tetrazine ligation are excellent choices. When in vivo compatibility is paramount, SPAAC and Staudinger ligation offer metal-free alternatives. For achieving absolute site-specificity, enzyme-mediated ligations are unrivaled. By understanding the principles and practicalities of these advanced bioconjugation strategies, researchers can unlock new possibilities in drug delivery, diagnostics, and the fundamental study of biological systems.

References

  • ACS Omega. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications.
  • YouTube. (2020).
  • PMC. (n.d.).
  • PMC. (n.d.). Bioorthogonal chemistry. PubMed Central.
  • Wikipedia. (n.d.).
  • BOC Sciences. (n.d.).
  • BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine.
  • Organic Letters. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine.
  • AxisPharm. (2024).
  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
  • MDPI. (2026).
  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia.
  • ResearchGate. (2025). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
  • PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • ScienceDirect. (n.d.).
  • NIH. (n.d.). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. NIH.
  • PMC. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central.
  • Nature. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies.
  • Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific.
  • Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • ACS Publications. (n.d.). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates.
  • JACS Au. (n.d.). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. JACS Au.
  • Journal of the American Chemical Society. (n.d.). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society.
  • MDPI. (2021).
  • BroadPharm. (2022).
  • Wikipedia. (n.d.). Click chemistry. Wikipedia.
  • ChemRxiv. (n.d.).
  • Creative Biolabs. (n.d.). Enzymatic Conjugation.
  • Organic & Biomolecular Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. RSC Publishing.
  • PubMed. (2011).
  • PMC. (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. NIH.
  • ResearchGate. (n.d.). List of enzyme-based site-specific conjugation methods including their....
  • Lumiprobe. (n.d.).
  • Chemical Reviews. (2020). The Staudinger Ligation.
  • Antibody Solutions. (n.d.).
  • ResearchGate. (2026). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). (A) Tetrazine isomers. (B) Mechanism of the Tz ligation, consisting of....

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic Acid Conjugates: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid is a bifunctional linker of significant interest in modern drug development and chemical biology. Its unique structure, featuring a terminal hydrazide for conjugation to carbonyls and a boronic acid for reversible bonding with cis-diols, enables the creation of complex and stimuli-responsive bioconjugates. However, the comprehensive characterization of these conjugates presents distinct analytical challenges. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two cornerstone techniques for the structural elucidation of these molecules. We will explore the causality behind experimental design, present field-proven protocols, and offer a decision-making framework for leveraging the strengths of each technique to achieve unambiguous structural confirmation.

The Duality of Conjugation: Chemical Principles and Analytical Implications

The analytical strategy for these conjugates is dictated by their formation chemistry. The linker possesses two distinct reactive handles, enabling orthogonal or sequential conjugation strategies.

  • Hydrazone Formation: The hydrazide moiety (-CONHNH₂) reacts with an aldehyde or ketone on a target molecule (e.g., a modified protein, a glycan, or a small molecule drug) to form a stable hydrazone bond (-CO-N=C-). This reaction is highly efficient and widely used in bioconjugation.[1]

  • Boronate Ester Formation: The phenylboronic acid group (-B(OH)₂) can form a reversible covalent bond with molecules containing a cis-1,2- or 1,3-diol, such as catechols, salicylic acids, or, most notably, saccharides.[2] This interaction is pH-dependent and forms the basis for glucose-responsive systems and affinity purification.

Understanding which linkage is formed, or if both are present in a dual-labeled molecule, is the primary analytical objective.

G cluster_0 Conjugation Pathways cluster_1 Pathway A: Hydrazone Linkage cluster_2 Pathway B: Boronate Ester Linkage linker This compound carbonyl Target Molecule (Aldehyde/Ketone) linker->carbonyl diol Target Molecule (cis-Diol) linker->diol hydrazone Hydrazone Conjugate carbonyl->hydrazone - H₂O boronate Boronate Ester Conjugate diol->boronate - 2H₂O (pH dependent, reversible)

Figure 1: The two primary conjugation routes for the bifunctional boronic acid linker.

Mass Spectrometry: The First Line of Confirmation

Mass spectrometry is unparalleled for its sensitivity and speed in confirming the molecular weight of a conjugate, providing the initial "yes/no" answer to whether a reaction was successful. However, the analysis of boronic acids is not without its nuances.

Expertise & Experience: Causality Behind MS Method Design

The primary challenge in MS analysis of boronic acids is their propensity to form oligomers, specifically cyclic trimers known as boroxines , through intermolecular dehydration. This can suppress the signal of the true monomeric molecular ion and complicate spectral interpretation. Furthermore, the choice of ionization technique and solvent system is critical.

  • Ionization Technique: Electrospray Ionization (ESI) is generally preferred over Matrix-Assisted Laser Desorption/Ionization (MALDI) for these types of conjugates as it is a softer ionization technique and easily coupled with liquid chromatography (LC) for online separation and analysis.[3]

  • Solvent System: The choice of solvent can dramatically affect ionization efficiency. Protic solvents like methanol and water are often used, but care must be taken as they can participate in adduct formation. Using a mobile phase containing a salt like ammonium acetate can aid in the formation of consistent adducts ([M+NH₄]⁺) or deprotonated species ([M-H]⁻), simplifying spectra.

  • Ionization Mode: These conjugates can often be observed in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes. It is crucial to screen both, as one may provide significantly better signal-to-noise depending on the nature of the conjugated partner.[3]

Trustworthiness: A Self-Validating ESI-LC/MS Protocol

This protocol is designed for the analysis of a conjugate formed between the linker and a model peptide containing a ketone.

Objective: To confirm the covalent modification of the peptide and determine the final molecular weight.

Methodology:

  • Sample Preparation:

    • Rationale: Dilution in an appropriate solvent prevents detector saturation and ensures compatibility with the mobile phase.

    • Step 1: Dissolve the crude or purified conjugation reaction mixture in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • LC Separation:

    • Rationale: LC separation removes unreacted starting materials, salts, and byproducts, allowing for the clean introduction of the conjugate into the mass spectrometer.

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI-QTOF):

    • Rationale: A high-resolution mass spectrometer (like a QTOF) provides accurate mass data, which is essential for confirming elemental composition and distinguishing between species with similar nominal masses.

    • Ionization Mode: Positive (and repeat in Negative).

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 100 - 2000 m/z.

    • Internal Calibrant: Infuse a solution of Leucine Enkephalin during the run to ensure high mass accuracy.

Data Interpretation & Presentation

Successful conjugation is confirmed by the appearance of a new peak in the chromatogram with an m/z value corresponding to the expected conjugate.

Key Spectral Features to Identify:

  • Molecular Ion Peak: The [M+H]ⁿ⁺ ion series for the conjugate.

  • Boron Isotope Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This creates a characteristic isotopic pattern that should be visible in the high-resolution spectrum, providing a clear fingerprint for a boron-containing compound.

  • Common Adducts: Look for [M+Na]⁺ and [M+K]⁺ in positive mode.

  • Fragmentation (MS/MS): Tandem MS can be used to sequence peptide conjugates. Fragments containing the boronic acid moiety may be detected as adducts with the MALDI matrix (if used) or show characteristic neutral losses.[4] Common fragments of the boronic acid itself include BO⁻ and BO₂⁻.[5]

Compound/ConjugateFormulaCalculated Monoisotopic Mass (Da)Expected Ion [M+H]⁺ (m/z)
This compoundC₉H₁₃BN₂O₃208.1020209.1093
Model Peptide (e.g., Ac-Phe-Gly-Lys(COMe)-NH₂)C₂₀H₂₈N₄O₅404.2060405.2133
Hydrazone ConjugateC₂₉H₃₉BN₆O₇594.3028595.3101

NMR Spectroscopy: The Definitive Structural Arbiter

While MS confirms if a reaction occurred, NMR reveals how and where. It provides unambiguous proof of the covalent linkage, differentiates between isomers, and can quantify the extent of conjugation.

Expertise & Experience: Causality Behind NMR Experiment Selection

The key to successful NMR analysis of boronic acids is overcoming the aforementioned boroxine formation, which leads to broad, often uninterpretable, peaks in the ¹H NMR spectrum.[6]

  • Solvent Choice is Paramount: The use of a deuterated alcohol, such as methanol-d₄ (CD₃OD) , is the most effective strategy. The solvent molecules coordinate with the boron center, breaking up the B-O-B bonds of the boroxine trimer and yielding sharp, well-resolved spectra for the monomeric boronic acid.[6] Deuterated water (D₂O) can also be effective.

  • Multi-Nuclear Approach: A comprehensive analysis requires more than just a proton NMR.

    • ¹H NMR: Provides information on the overall structure, confirming the presence of the phenyl ring, the propyl chain, and the conjugated partner. Changes in chemical shifts of protons near the reaction site are diagnostic.

    • ¹³C NMR: Complements the ¹H data, confirming the carbon skeleton.

    • ¹¹B NMR: This is the most direct method for probing the boronic acid moiety. The chemical shift of the boron nucleus is highly sensitive to its coordination state. A trigonal planar sp²-hybridized boronic acid gives a broad signal far downfield (~28-30 ppm), while the formation of a tetrahedral sp³-hybridized boronate ester with a diol results in a dramatic upfield shift to a sharper signal (~5-9 ppm).[2][7] This provides irrefutable evidence of conjugation at the boron center.

Trustworthiness: A Self-Validating NMR Protocol

Objective: To confirm the formation of a boronate ester between the linker and a model diol (e.g., catechol).

Methodology:

  • Sample Preparation:

    • Rationale: Proper dissolution and concentration are key for obtaining a good signal. Methanol-d₄ is chosen to prevent boroxine formation.

    • Step 1: Dissolve ~5 mg of the purified conjugate in 0.6 mL of methanol-d₄ (CD₃OD).

    • Step 2: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Rationale: Standard proton NMR to assess overall structure and purity.

    • Instrument: 400 MHz or higher spectrometer.

    • Scans: 16-64 scans.

    • Reference: Calibrate the spectrum to the residual solvent peak of CD₃OD (3.31 ppm).

  • ¹¹B NMR Acquisition:

    • Rationale: The definitive experiment to confirm boronate ester formation.

    • Instrument: 400 MHz or higher spectrometer equipped with a broadband probe.

    • Scans: 1024-4096 scans (¹¹B is less sensitive than ¹H).

    • Reference: Use an external standard of BF₃·OEt₂ (0.0 ppm) or reference indirectly.

    • Note: Using a quartz NMR tube can reduce the broad background signal from borosilicate glass, but is often not necessary with modern instruments and sufficient sample concentration.[7]

Data Interpretation & Presentation

The comparison of spectra before and after conjugation provides the evidence.

NucleusExpected Chemical Shift (δ) of LinkerExpected Shift Upon Conjugation
¹H Aromatic: ~7.3-7.8 ppmHydrazone: Shift in α-protons of the conjugated carbonyl. Appearance of a new imine proton (CH=N) ~8-9 ppm.[8]
Propyl Chain: ~2.5-3.0 ppmBoronate Ester: Subtle shifts in aromatic protons adjacent to the boron atom.
¹¹B ~28-30 ppm (broad)Boronate Ester: Significant upfield shift to ~5-9 ppm (sharp), confirming sp³ hybridization.[2][7]

Comparative Analysis & Integrated Workflow

Neither technique alone provides the complete picture. Their intelligent application in a complementary workflow is the most robust strategy for characterization.

G cluster_nmr Definitive Structural Analysis start Conjugation Reaction (Crude Product) lcms Run ESI-LC/MS Analysis start->lcms check_mass Correct Molecular Weight Observed? lcms->check_mass purify Purify Conjugate (e.g., HPLC) check_mass->purify Yes troubleshoot Troubleshoot Reaction: - Check Reagents - Adjust Conditions check_mass->troubleshoot No nmr Acquire ¹H, ¹³C, and ¹¹B NMR in CD₃OD purify->nmr structure Confirm Covalent Linkage and Regiochemistry nmr->structure

Figure 2: Recommended workflow for analyzing boronic acid conjugates.

Head-to-Head Comparison
FeatureMass Spectrometry (ESI-LC/MS)NMR Spectroscopy
Primary Output Mass-to-charge ratio (m/z)Nuclear shielding (chemical shift, δ) & coupling (J)
Key Information Molecular weight confirmation, elemental composition (HRMS), purity assessment (LC)Unambiguous 3D structure, covalent connectivity, isomer differentiation, quantification
Sensitivity Very High (picomole to femtomole)Low (micromole to nanomole)
Throughput High (minutes per sample)Low (minutes to hours per sample/experiment)
Sample Requirement Micrograms (µg)Milligrams (mg)
Key Challenge Boroxine formation, adducts, and unpredictable ionization can complicate spectra.[3]Poor sensitivity, boroxine-induced peak broadening (requires specific solvents like CD₃OD).[6]
Definitive for... Confirmation of mass and successful reaction.Confirmation of structure and specific linkage site (especially with ¹¹B NMR for boronate esters).[2][7]

Alternative and Complementary Methods

While MS and NMR are the primary tools, other techniques can provide valuable data:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or fluorescence detector, HPLC is the workhorse for reaction monitoring, purity analysis, and purification.

  • Fluorescence Spectroscopy: If the conjugate partner is fluorescent, or if a fluorescent boronic acid is used, changes in the fluorescence emission can be used to study binding kinetics and affinity.[9]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to observe the disappearance of the carbonyl (C=O) stretch of an aldehyde/ketone and the appearance of the imine (C=N) stretch of the hydrazone.[8]

Conclusion

The analysis of this compound conjugates demands a multi-faceted analytical approach. Mass spectrometry serves as the rapid, high-sensitivity tool for initial confirmation of conjugation, providing essential molecular weight data. However, for the irrefutable, detailed structural proof required in research and drug development, NMR spectroscopy is indispensable. In particular, the strategic use of ¹¹B NMR provides the definitive signature of boronate ester formation, while ¹H NMR in deuterated methanol overcomes common analytical hurdles to confirm hydrazone linkages. By integrating these techniques into a logical workflow, researchers can confidently and comprehensively characterize these versatile and powerful bioconjugates.

References

  • Luo, J., et al. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Griffiths, K., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • Chatterjee, S., & Bandyopadhyay, A. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]

  • Bane, S. L., et al. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, G. G., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Supporting Information, Raines Lab. Available at: [Link]

  • Wallace, C. H., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

  • Mothana, R. A., et al. (2018). Synthesis of Ester-Linked Diboronic Acid Monomers. Supporting Information, Royal Society of Chemistry. Available at: [Link]

  • Devaraj, N. K., et al. (2021). Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry. Available at: [Link]

  • Addo, P., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Bane, S. L., et al. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. ResearchGate. Available at: [Link]

  • Kwofie, S. K., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Available at: [Link]

  • Ferreira, A. P., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

  • Wallace, C. H., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Reddit r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

  • Hordyjewska, A., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(3-Hydrazinyl-3-oxopropyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.